1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Descripción
BenchChem offers high-quality 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
1-(4-phenylmethoxyphenyl)-5-(trifluoromethyl)tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c16-15(17,18)14-19-20-21-22(14)12-6-8-13(9-7-12)23-10-11-4-2-1-3-5-11/h1-9H,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMJZCMURONFOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C(=NN=N3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901184210 | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-5-(trifluoromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
168267-74-1 | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-5-(trifluoromethyl)-1H-tetrazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=168267-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[4-(Phenylmethoxy)phenyl]-5-(trifluoromethyl)-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901184210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
What is the mechanism of action of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
The Mechanism of Action and Pharmacophoric Utility of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole in Drug Discovery
Executive Summary
In advanced medicinal chemistry, the compound 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole (CAS: 168267-74-1) is rarely evaluated as a standalone biological agent. Instead, as a Senior Application Scientist, I approach this molecule as a highly specialized, pro-pharmacophoric intermediate [1]. Its true "mechanism of action" is realized through its structural contributions to downstream active pharmaceutical ingredients (APIs), specifically Angiotensin II Type 1 (AT1) receptor blockers (ARBs) and Tachykinin NK1 receptor antagonists [2].
This technical whitepaper deconstructs the mechanistic rationale behind its structural moieties, details the self-validating synthetic workflows required to activate it, and maps the biological pathways its derivatives ultimately modulate.
Structural Anatomy & Pharmacophoric Rationale
To understand how this molecule functions in a drug development pipeline, we must dissect its three core structural components. Each moiety is engineered to solve specific pharmacokinetic (PK) or pharmacodynamic (PD) challenges.
-
The 1H-Tetrazole Ring (The Bioisostere): The tetrazole ring acts as a metabolic shield. It is a classic bioisostere for a carboxylic acid, sharing a similar physiological pKa (~4.5–5.5). However, unlike carboxylic acids, tetrazoles are highly resistant to Phase II metabolism (glucuronidation). This prevents rapid renal clearance, significantly extending the biological half-life of the resulting drug.
-
The Trifluoromethyl ( CF3 ) Group (The Lipophilic Anchor): The highly electronegative CF3 group serves a dual purpose. First, it drastically increases the overall lipophilicity (LogP) of the molecule, enhancing cell membrane and blood-brain barrier (BBB) penetration. Second, its placement blocks cytochrome P450-mediated oxidation at that specific aromatic site, preventing premature hepatic degradation.
-
The Benzyloxy Ether (The Orthogonal Protector): The benzyl group protects the reactive phenolic hydroxyl during harsh upstream synthetic steps. It is biologically inert in this state and must be synthetically cleaved to unmask the phenol, which then serves as the nucleophilic linker for final API assembly [2].
Quantitative Pharmacophoric Data
The following table summarizes the physicochemical and mechanistic data of the compound and its active derivatives.
| Property / Parameter | Value / Description | Mechanistic Implication |
| CAS Number | 168267-74-1 | Unique chemical identifier for procurement and tracking [1]. |
| Molecular Formula | C15H11F3N4O | Defines the protected intermediate state. |
| Tetrazole pKa (Deprotected) | ~4.5 - 5.5 | Mimics physiological ionization of carboxylic acids, ensuring target receptor binding. |
| LogP Contribution ( CF3 ) | +0.88 to +1.50 | Enhances lipophilicity and tissue distribution profiles. |
| Metabolic Stability | High (Resists Glucuronidation) | Tetrazole prevents Phase II metabolism; CF3 blocks CYP450 oxidation. |
| Debenzylation Yield | >95% (under optimal conditions) | High-efficiency conversion to the active phenolic pharmacophore [2]. |
Experimental Workflow: Activation via Catalytic Hydrogenolysis
To transition this compound from an inert intermediate to an active pharmacophore, the benzyl protecting group must be removed. The following protocol details the chemoselective debenzylation required to yield the active 1-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-tetrazole.
Protocol: Chemoselective Debenzylation Objective: Cleave the benzyl ether to unmask the phenolic hydroxyl without reducing the tetrazole ring or defluorinating the CF3 group.
-
Step 1: Solvent System Preparation. Dissolve 45.3 mmol of the starting material in a 1:1 mixture of absolute Ethanol (EtOH) and Tetrahydrofuran (THF) (100 mL each).
-
Causality: THF provides superior solvation for the bulky, lipophilic benzyloxy-tetrazole. EtOH acts as a protic donor to stabilize the transition state during hydrogen transfer on the palladium surface [2].
-
-
Step 2: Catalyst Addition. Under a strict Argon atmosphere, carefully add 6.0 g of 10% Palladium on Carbon (Pd/C).
-
Causality: 10% Pd/C offers the optimal surface-area-to-metal ratio for bulky ether cleavage. The Argon blanket is non-negotiable; dry Pd/C is highly pyrophoric and will ignite solvent vapors upon contact with ambient oxygen.
-
-
Step 3: Hydrogenation. Evacuate the Argon and purge the reaction vessel with H2 gas. Maintain at atmospheric pressure (1 atm) at room temperature ( 20−25∘C ) for 2 hours.
-
Causality: Mild conditions (1 atm, RT) are strictly maintained to ensure chemoselectivity. Elevated pressures or temperatures risk unwanted defluorination of the CF3 group.
-
-
Step 4: In-Process Control (IPC) & Self-Validation. Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 7:3).
-
Causality: This is a self-validating system. The reaction must not be terminated until the starting material peak is <1%. Premature termination results in an inseparable mixture of protected and deprotected species due to their nearly identical retention factors.
-
-
Step 5: Workup. Filter the heterogeneous mixture through a tightly packed pad of Celite. Wash the pad with excess EtOH. Evaporate the filtrate under reduced pressure to yield the product as a creamy solid.
-
Causality: Celite traps the finely divided, nanoscale Pd/C particles that would otherwise pass through standard filter paper, preventing heavy metal contamination in the final API.
-
Fig 1: Chemoselective catalytic hydrogenolysis workflow for tetrazole debenzylation.
Biological Mechanism of Action (Post-Synthesis)
Once deprotected and coupled to a primary scaffold (such as a biphenyl or piperidine ring), the tetrazole-trifluoromethyl pharmacophore exerts potent biological activity. The most prominent application is the antagonism of the Angiotensin II Type 1 (AT1) receptor [1].
AT1 Receptor Antagonism Pathway
In a hypertensive state, Angiotensin II (an octapeptide) binds to the AT1 receptor (a G-protein coupled receptor). This activates the Gq protein, which stimulates Phospholipase C (PLC). PLC cleaves PIP2 into Inositol trisphosphate ( IP3 ) and Diacylglycerol (DAG), leading to a massive release of intracellular calcium ( Ca2+ ) and subsequent vasoconstriction.
Derivatives of our target compound act as insurmountable, competitive antagonists at the AT1 receptor. The acidic tetrazole ring forms a critical salt bridge with the basic Arginine-167 residue in the AT1 receptor binding pocket, while the lipophilic CF3 group anchors into a hydrophobic sub-pocket (typically formed by Valine-108 and Tryptophan-84). This dual-anchor mechanism locks the receptor in an inactive conformation, halting the Gq /PLC signaling cascade and inducing vasodilation.
Fig 2: Mechanism of action of tetrazole-derived antagonists blocking the AT1R pathway.
References
- MySkinRecipes. (n.d.). 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole Specifications.
- Google Patents. (1996). DE69633607T2 - Piperidin derivatives with tachykinin-antagonist activity.
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole physical and chemical properties
Title: Comprehensive Technical Guide: Physical, Chemical, and Synthetic Profiling of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Executive Summary As drug discovery pivots toward increasingly complex and metabolically stable scaffolds, 1,5-disubstituted tetrazoles have emerged as privileged structures. Specifically, 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole (CAS: 168267-74-1) represents a highly specialized building block[1]. By combining a rigid tetrazole core with a strongly electron-withdrawing trifluoromethyl (-CF₃) group and a lipophilic benzyloxy tail, this compound serves as a conformationally restricted cis-amide bioisostere. This whitepaper provides an in-depth analysis of its physiochemical properties, chemical reactivity, and a self-validating synthetic methodology designed for high-yield isolation.
Physiochemical Profile and Structural Dynamics
The molecular architecture of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole dictates its physical behavior and interaction within biological systems. The 1H-tetrazole core provides a stable, aromatic framework. The addition of the -CF₃ group at the 5-position significantly alters the electronic landscape, pulling electron density away from the tetrazole ring and rendering it highly resistant to oxidative metabolism. Concurrently, the 4-benzyloxy substitution on the N1-phenyl ring introduces a bulky, hydrophobic vector ideal for anchoring into deep lipophilic receptor pockets.
Table 1: Quantitative Physiochemical Data
| Property | Value / Description |
| Chemical Name | 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole |
| CAS Number | 168267-74-1 |
| Molecular Formula | C₁₅H₁₁F₃N₄O |
| Molecular Weight | 320.27 g/mol |
| Exact Mass | 320.0885 Da |
| Physical State | Crystalline Solid |
| Predicted LogP | ~3.8 - 4.2 (Highly Lipophilic) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 6 (4 Nitrogen, 1 Oxygen, 1 Fluorine cluster) |
Chemical Reactivity and Stability
Understanding the orthogonal reactivity of this molecule is critical for downstream functionalization.
-
Metabolic and Thermal Stability: The tetrazole ring is inherently stable. While unsubstituted tetrazoles can undergo thermal degradation to release N₂, the 1,5-disubstitution pattern, coupled with the -CF₃ group, stabilizes the ring up to moderately high temperatures (typically >150°C). The electron-deficient nature of the ring prevents electrophilic aromatic substitution on the tetrazole itself.
-
Deprotection Strategy (Hydrogenolysis): The benzyloxy ether is a classic protecting group. If the free phenol is required for subsequent SAR (Structure-Activity Relationship) exploration, the benzyl group can be cleanly cleaved via palladium-catalyzed hydrogenolysis (H₂, Pd/C in Methanol/Ethyl Acetate). The tetrazole and -CF₃ groups are completely inert to these reductive conditions, ensuring perfect chemoselectivity.
Caption: Structural-functional relationship and pharmacophore mapping of the target compound.
Experimental Methodology: Synthesis and Validation
As a Senior Application Scientist, I emphasize that a protocol must be more than a list of instructions; it must be a self-validating system. The synthesis of 1,5-disubstituted tetrazoles is classically achieved via the conversion of an amide to an imidoyl chloride, followed by nucleophilic attack by an azide[2].
Step-by-Step Synthetic Protocol
Step 1: Acylation of 4-Benzyloxyaniline
-
Procedure: Dissolve 4-benzyloxyaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM) at 0°C. Dropwise, add trifluoroacetic anhydride (TFAA, 1.2 eq). Stir for 2 hours, allowing the reaction to warm to room temperature.
-
Causality: TFAA is chosen over trifluoroacetyl chloride due to its ease of handling and high atom economy. The low temperature prevents unwanted side reactions, while TEA acts as an acid scavenger to drive the equilibrium forward.
Step 2: Imidoyl Chloride Formation
-
Procedure: Isolate the resulting N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide. Dissolve in anhydrous toluene. Add phosphorus pentachloride (PCl₅, 1.1 eq) and heat to 110°C for 4 hours.
-
Causality: The strongly electron-withdrawing -CF₃ group severely deactivates the amide carbonyl. Milder chlorinating agents (like SOCl₂) will fail here. PCl₅ provides the aggressive electrophilic activation required to form the highly reactive trifluoroacetimidoyl chloride intermediate.
Step 3: Azidation and Cyclization
-
Procedure: Concentrate the toluene in vacuo to remove POCl₃ byproducts. Redissolve the crude imidoyl chloride in anhydrous DMF. Add sodium azide (NaN₃, 1.5 eq) carefully. Heat to 80°C for 12 hours. Quench with water and extract with ethyl acetate.
-
Causality: DMF is utilized because it effectively solubilizes both the organic imidoyl chloride and the inorganic NaN₃ salt. The azide anion acts as an ambidentate nucleophile, attacking the imidoyl carbon, which triggers a spontaneous 1,5-electrocyclic ring closure to form the tetrazole.
Analytical Validation (Self-Validating System)
To ensure trustworthiness, the final product must be validated orthogonally:
-
¹⁹F NMR: Look for a sharp, distinct singlet at approximately -62 to -65 ppm. This confirms the integrity of the -CF₃ group.
-
¹³C NMR: The C5 carbon of the tetrazole ring will appear as a distinct quartet (due to ¹J_C-F coupling, J ≈ 40 Hz) around 145-150 ppm. If this quartet is missing, the tetrazole ring did not form correctly.
Caption: Step-by-step synthetic workflow for 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole.
References
-
Chemsrc. "CAS#:168267-11-6 | 2-methoxy-5-[5-(trifluoromethyl)tetrazol-1-yl]benzaldehyde" (Contains precursor data for CAS 168267-74-1). Chemsrc Database. Available at:[Link]
Sources
An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. For professionals in drug discovery and development, a precise understanding of a compound's NMR spectrum is fundamental for structural verification, purity assessment, and for studying its interactions with biological targets. This guide provides a detailed analysis of the ¹H and ¹³C NMR chemical shifts for 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole , a molecule of interest due to its combination of a biologically relevant tetrazole ring, a trifluoromethyl group known to modulate pharmacokinetic properties, and a benzyloxy substituent.
While direct experimental spectra for this specific molecule are not widely published, this guide will present a comprehensive, predicted dataset based on established principles of NMR spectroscopy and extensive data from analogous structures. We will delve into the rationale behind the predicted chemical shifts, providing a robust framework for the interpretation of future experimental data.
Molecular Structure and Atom Numbering
To facilitate a clear and unambiguous discussion of the NMR data, the following atom numbering scheme will be used throughout this guide.
Caption: Molecular structure and atom numbering for 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole.
Experimental Protocols for NMR Data Acquisition
The acquisition of high-quality NMR data is paramount for accurate structural elucidation. The following is a detailed, step-by-step methodology for the preparation of a sample of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole and the acquisition of its ¹H and ¹³C NMR spectra.
Sample Preparation
-
Solvent Selection : Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its relatively simple residual solvent signal. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) can be an alternative.
-
Sample Concentration : Weigh approximately 5-10 mg of the solid compound directly into a clean, dry NMR tube.
-
Solvent Addition : Add approximately 0.6-0.7 mL of the deuterated solvent to the NMR tube.
-
Dissolution : Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. Visually inspect the solution for any undissolved particulate matter.
-
Internal Standard (Optional) : For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can accurately reference the spectra to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
NMR Data Acquisition
The following parameters are recommended for a standard 400 MHz NMR spectrometer.
¹H NMR Spectroscopy:
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans : 16 to 64 scans, depending on the sample concentration.
-
Spectral Width : A spectral width of approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time : 2-4 seconds.
-
Relaxation Delay : 1-2 seconds.
¹³C NMR Spectroscopy:
-
Pulse Program : A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon atom.
-
Number of Scans : 1024 to 4096 scans, as ¹³C has a low natural abundance.
-
Spectral Width : A spectral width of approximately 200-220 ppm, centered around 100 ppm.
-
Acquisition Time : 1-2 seconds.
-
Relaxation Delay : 2 seconds.
A Prospective Guide to the Crystallographic Analysis of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole: From Synthesis to Structural Elucidation
Abstract: The crystal structure of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole has not yet been reported in the public domain. This technical guide, therefore, serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, outlining the necessary experimental and computational steps to determine and analyze its three-dimensional atomic arrangement. By providing a detailed, prospective analysis, this document aims to equip investigators with the foundational knowledge and practical protocols required for the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this novel tetrazole derivative. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the crystallographic workflow.
Introduction: The Significance of Tetrazole Scaffolds in Medicinal Chemistry
Tetrazoles are a prominent class of five-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry.[1][2] Their unique physicochemical properties, such as their metabolic stability and ability to act as a bioisosteric replacement for carboxylic acids, make them valuable pharmacophores in drug design.[3][4] The target molecule, 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, combines the tetrazole core with a benzyloxy-phenyl moiety and a trifluoromethyl group. The trifluoromethyl group is of particular interest as fluorine substitution can enhance biological activity and improve metabolic stability. The benzyloxy-phenyl group can participate in various intermolecular interactions, influencing the compound's pharmacokinetic and pharmacodynamic profiles.
A definitive understanding of the three-dimensional structure of this molecule is paramount. Single-crystal X-ray diffraction is a powerful, non-destructive analytical technique that provides precise information about the internal lattice of crystalline substances, including unit cell dimensions, bond lengths, and bond angles.[5][6][7] This structural data is crucial for understanding structure-activity relationships (SAR), optimizing lead compounds, and predicting intermolecular interactions with biological targets.[8]
Synthesis and Characterization
The first critical step is the synthesis of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole. A variety of methods have been reported for the synthesis of 1,5-disubstituted tetrazoles.[1][9] A plausible and efficient synthetic route is the Ugi-azide four-component reaction or a [2+3] cycloaddition reaction.[3]
Proposed Synthetic Protocol
A common and effective method for the synthesis of 1,5-disubstituted tetrazoles involves the reaction of an isocyanide, an amine, an aldehyde, and an azide source, such as trimethylsilyl azide (TMSN₃), in a multicomponent reaction.[3] An alternative, widely used approach is the [3+2] dipolar cycloaddition reaction between an organic nitrile and an azide.[1]
Scheme 1: Proposed Synthesis of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
-
Step 1: Synthesis of the Imidoyl Chloride. The synthesis could commence with the reaction of N-(4-(benzyloxy)phenyl)acetamide with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form the corresponding imidoyl chloride.
-
Step 2: Azide Addition and Cyclization. The imidoyl chloride can then be reacted with an azide source, such as sodium azide (NaN₃), to form an intermediate that undergoes intramolecular cyclization to yield the 1,5-disubstituted tetrazole ring.
The crude product would then be purified using techniques such as column chromatography or recrystallization to obtain a sample of high purity, which is essential for successful crystallization.[10] The identity and purity of the synthesized compound must be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry.[2]
Crystallization: The Gateway to High-Resolution Structural Data
Obtaining high-quality single crystals is often the most challenging step in a crystallographic study. Crystallization is the process of forming a crystalline solid from a solution.[11][12] The choice of solvent and crystallization technique is critical.
Screening for Crystallization Conditions
A systematic screening of various solvents with different polarities is recommended. The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature.[12]
Table 1: Suggested Solvents for Crystallization Screening
| Solvent Class | Examples |
| Protic Solvents | Methanol, Ethanol, Isopropanol, Water |
| Aprotic Polar | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) |
| Aprotic Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) |
Common Crystallization Techniques
Several techniques can be employed to induce crystallization:
-
Slow Evaporation: A solution of the compound is left undisturbed in a loosely covered container, allowing the solvent to evaporate slowly, which gradually increases the concentration and promotes crystal growth.
-
Slow Cooling: A saturated solution of the compound at a high temperature is allowed to cool slowly to room temperature, or even lower temperatures in a refrigerator.[10]
-
Vapor Diffusion: This technique involves dissolving the compound in a "good" solvent and placing it in a sealed container with a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent.[13] Diffusion at the interface of the two solvents can lead to the formation of crystals.
Single-Crystal X-ray Diffraction Analysis
Once suitable single crystals are obtained, the next step is to analyze them using a single-crystal X-ray diffractometer.[5][14]
Experimental Workflow
The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis:
Caption: Experimental workflow for crystal structure determination.
Step-by-Step Protocol
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The mounted crystal is placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector.[15]
-
Data Processing: The collected diffraction data are processed to determine the unit cell parameters and the intensities of the reflections.
Structure Solution and Refinement
The ultimate goal of the crystallographic experiment is to determine the three-dimensional arrangement of atoms in the crystal.[16]
-
Structure Solution: The "phase problem" is the central challenge in crystallography. Since the phases of the diffracted X-rays cannot be measured directly, they must be determined computationally. For small molecules, "direct methods" are commonly used to solve the phase problem.[17]
-
Structure Refinement: Once an initial model of the structure is obtained, it is refined using a least-squares procedure to improve the agreement between the observed diffraction data and the data calculated from the model.[18][19] This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters.
Analysis of the Crystal Structure
A successful structure determination will provide a wealth of information about the molecule and its packing in the solid state.
Expected Crystallographic Data
The following table summarizes the key crystallographic parameters that would be obtained. The values are hypothetical and serve as an example of what to expect.
Table 2: Hypothetical Crystallographic Data for 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
| Parameter | Hypothetical Value |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 15.2 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105.3 |
| γ (°) | 90 |
| Volume (ų) | 1510 |
| Z (molecules/unit cell) | 4 |
| Calculated density (g/cm³) | 1.45 |
| Final R-indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.110 |
| Goodness-of-fit on F² | 1.05 |
Molecular Geometry
The refined structure will reveal the precise bond lengths, bond angles, and torsion angles within the molecule. This information can be used to understand the conformation of the molecule and the extent of electronic delocalization within the aromatic and heterocyclic rings.
Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by intermolecular interactions.[20] An analysis of the crystal packing can reveal the presence of:
-
Hydrogen Bonds: Although the target molecule does not have classical hydrogen bond donors, weak C-H···N or C-H···O hydrogen bonds may be present.
-
π-π Stacking: The aromatic rings (benzyloxy and phenyl) can engage in π-π stacking interactions, which are important for stabilizing the crystal structure.[21]
-
Halogen Bonding: The fluorine atoms of the trifluoromethyl group could potentially participate in halogen bonding.
-
van der Waals Forces: These non-specific interactions contribute to the overall packing efficiency.
The following diagram illustrates the general molecular structure and potential interaction sites:
Caption: Molecular structure and potential intermolecular interactions.
Conclusion
While the crystal structure of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole remains to be determined, this guide provides a comprehensive framework for its elucidation. By following the outlined protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain the critical structural data needed to advance the understanding and application of this promising molecule in drug discovery and development. The detailed analysis of the resulting crystal structure will undoubtedly provide valuable insights into its solid-state properties and potential biological interactions.
References
- Recent developments in phasing and structure refinement for macromolecular crystallography - PMC. (n.d.).
- A review of syntheses of 1,5-disubstituted tetrazole derivatives. (2014). Molecular Diversity, 19(1), 189-212.
- Intermolecular interactions in the crystal structures of substituted tetrazolones. (n.d.). CrystEngComm.
- Introduction to Structure Refinement. (n.d.).
- SOP: CRYSTALLIZATION. (n.d.).
- Synthesis of 1,5-Disubstituted Tetrazoles in Aqueous Micelles at Room Temper
- Single-crystal X-ray Diffraction. (2007). Carleton College.
- Methods of purification of organic compounds. (2019). BYJU'S.
- A review of syntheses of 1,5-disubstituted tetrazole derivatives. (2015). Molecular Diversity, 19(1), 189-212.
- Single-Crystal X-Ray Diffraction (SC-XRD). (2026). Universität Ulm.
- Boosting Intermolecular Interactions of Tetrazole and 1,2,4-Oxadiazole Enables Achieving High-Energy Insensitive Materials. (2024). Crystal Growth & Design.
- X-ray Diffraction (XRD). (n.d.). Anton Paar Wiki.
- Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. (n.d.). Journal of Medicinal Chemistry.
- Single Crystal X-Ray Diffraction. (2023). Pulstec USA.
- Single Crystal X-ray Diffraction and Structure Analysis. (n.d.).
- 1,5-Disubstituted Tetrazoles: Synthesis and Characteriz
- Boosting Intermolecular Interactions of Tetrazole and 1,2,4-Oxadiazole Enables Achieving High-Energy Insensitive Materials. (2024). Crystal Growth & Design.
- Structure solution and refinement: introductory strategies. (n.d.).
- Purification of Organic Compounds: from Crude Product to Purity. (2023).
- Crystallization of Organic Compounds. (n.d.).
- Solution and Refinement of Crystal Structures. (n.d.). Oxford Scholarship Online.
- Structure refinement. (n.d.). MIT OpenCourseWare.
- Guide for crystallization. (n.d.).
-
Intermolecular interactions in the crystal lattice along[6] direction for 8a. (n.d.). ResearchGate. Retrieved March 24, 2026, from
- Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2025). Frontiers in Chemistry.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. bhumipublishing.com [bhumipublishing.com]
- 5. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 6. Single-Crystal X-Ray Diffraction (SC-XRD) - Universität Ulm [uni-ulm.de]
- 7. X-ray Diffraction (XRD) | Anton Paar Wiki [wiki.anton-paar.com]
- 8. Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A review of syntheses of 1,5-disubstituted tetrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. physics.emu.edu.tr [physics.emu.edu.tr]
- 11. science.uct.ac.za [science.uct.ac.za]
- 12. byjus.com [byjus.com]
- 13. unifr.ch [unifr.ch]
- 14. pulstec.net [pulstec.net]
- 15. geo.umass.edu [geo.umass.edu]
- 16. Recent developments in phasing and structure refinement for macromolecular crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. Introduction [pd.chem.ucl.ac.uk]
- 19. ocw.mit.edu [ocw.mit.edu]
- 20. Intermolecular interactions in the crystal structures of substituted tetrazolones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 21. pubs.acs.org [pubs.acs.org]
Thermodynamic Stability and Thermal Degradation Kinetics of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole: A Technical Guide
Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper
Executive Summary
The compound 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole ( C15H11F3N4O , MW: 320.27 g/mol ) represents a highly specialized structural motif bridging the domains of advanced medicinal chemistry and high-energy materials. The integration of a strongly electron-withdrawing trifluoromethyl ( −CF3 ) group at the C5 position, coupled with a sterically demanding, lipophilic 4-(benzyloxy)phenyl moiety at the N1 position, creates a unique thermodynamic profile.
Understanding the thermodynamic stability of this molecule is critical. In drug development, the tetrazole ring often serves as a bioisostere for carboxylic acids; however, its thermal degradation pathways can dictate shelf-life, formulation constraints, and process safety during large-scale active pharmaceutical ingredient (API) synthesis. This whitepaper deconstructs the thermodynamic parameters, degradation mechanisms, and self-validating analytical protocols required to rigorously evaluate this compound.
Structural Thermodynamics & Substituent Effects
The intrinsic stability of the tetrazole nucleus is highly dependent on its substituents, which modulate the polarization of the nitrogen-rich ring.
The Role of the 5-Trifluoromethyl Motif
The −CF3 group is renowned for simultaneously enhancing metabolic stability and lipophilicity[1]. Thermodynamically, the strong electron-withdrawing nature ( −I effect) of the −CF3 group lowers the highest occupied molecular orbital (HOMO) of the tetrazole ring. Studies on 5-(trifluoromethyl)tetrazole derivatives indicate that this substitution significantly bolsters thermal stability, with decomposition temperatures ( Td ) frequently exceeding 167 °C, and in some energetic salts, pushing past 300 °C[2][3]. The −CF3 group strengthens the C5-N bonds against electrophilic attack, though it introduces a highly polarized state that governs the eventual thermal extrusion of nitrogen gas ( N2 ).
The 1-(4-Benzyloxy)phenyl Scaffold
While the −CF3 group dictates the electronic stability of the ring, the 1-(4-benzyloxy)phenyl group governs the solid-state thermodynamics (lattice energy, ΔHlat ). The extended aromatic system facilitates robust intermolecular π−π stacking and van der Waals interactions. This steric bulk restricts the conformational freedom of the tetrazole ring, elevating the melting point ( Tm ) and increasing the activation energy ( Ea ) required for the transition state that precedes thermal decomposition.
Proposed Degradation Kinetics & Mechanisms
The primary thermal degradation pathway for 1,5-disubstituted tetrazoles is the irreversible, entropy-driven extrusion of molecular nitrogen ( N2 ).
For 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, thermal stress induces the elongation and eventual homolytic or concerted cleavage of the C5-N4 and N1-N2 bonds. This yields a highly reactive imidoyl nitrene intermediate. Because the theoretical mass of N2 (28.01 g/mol ) accounts for exactly 8.75% of the compound's total molecular weight, we can use this exact stoichiometric ratio as a self-validating metric during thermogravimetric analysis. Following N2 loss, the nitrene typically undergoes a Wolff-type rearrangement to form a stable carbodiimide derivative.
Fig 1: Proposed thermal decomposition pathway of 1-aryl-5-(trifluoromethyl)-1H-tetrazoles.
Self-Validating Experimental Protocols
To accurately map the thermodynamic profile of this compound, a multi-tiered analytical approach is required. The following protocols are designed with built-in causality and self-validation mechanisms to ensure absolute data integrity.
Fig 2: Comprehensive thermodynamic evaluation workflow for tetrazole derivatives.
Protocol 1: Coupled DSC-TGA (Dynamic Thermal Analysis)
Objective: Determine the melting point ( Tm ), onset of decomposition ( Td ), and enthalpy of decomposition ( ΔHd ).
-
Causality of Design: Tetrazoles decompose exothermically. If run in a sealed, unvented pan, the evolved N2 gas will artificially increase internal pressure, altering the decomposition kinetics (Le Chatelier’s principle) and potentially rupturing the crucible, damaging the sensor.
-
Step-by-Step Method:
-
Calibration: Calibrate the DSC sensor using high-purity Indium ( Tm = 156.6 °C) and Zinc ( Tm = 419.5 °C) to ensure precise heat-flow measurements across the expected thermal window.
-
Sample Preparation: Weigh exactly 2.00 ± 0.05 mg of the purified compound into an aluminum crucible.
-
Crucible Configuration: Crimp the lid and pierce a single 50 µm pinhole. Why? This allows N2 to escape at atmospheric pressure while retaining the solid/liquid sample.
-
Atmosphere & Ramping: Purge the furnace with dry Nitrogen at 50 mL/min to prevent oxidative degradation from masking the intrinsic tetrazole decomposition. Ramp the temperature from 25 °C to 350 °C at a rate of 10 °C/min.
-
-
Self-Validation Check: Cross-reference the DSC exotherm with the TGA mass loss curve. If the mass loss corresponding to the primary exotherm is exactly ~8.75% , the decomposition is confirmed to be pure N2 extrusion. If the mass loss is significantly higher, competing volatilization or sublimation is occurring, and the experiment must be repeated using a high-pressure, gold-plated crucible.
Protocol 2: Isothermal Microcalorimetry (IMC)
Objective: Calculate the activation energy ( Ea ) and predict ambient shelf-life.
-
Causality of Design: DSC only provides dynamic stability under extreme heat. IMC measures microwatt ( μW ) heat flow at lower, constant temperatures to capture the slow kinetics of degradation that occur during standard storage.
-
Step-by-Step Method:
-
Load 50 mg of the sample into a glass ampoule. Critical Note: Do not use stainless steel ampoules. Research has proven that unpassivated stainless steel acts as a catalyst, prematurely lowering the decomposition temperature of 5-substituted tetrazoles by up to 60 °C[4].
-
Seal the ampoule under an Argon atmosphere.
-
Subject the sample to isothermal holds at 80 °C, 100 °C, and 120 °C for 48 hours each.
-
-
Self-Validation Check: Plot the natural log of the heat flow against the inverse of the temperature ( 1/T ). The data must form a highly linear Arrhenius plot ( R2>0.99 ). A non-linear plot indicates an auto-catalytic degradation mechanism, invalidating standard first-order kinetic assumptions.
Quantitative Thermodynamic Projections
Based on the structural contributions of the −CF3 and 4-(benzyloxy)phenyl groups, and cross-referenced against empirical data from structurally analogous 5-(trifluoromethyl)-1H-tetrazoles[2][3], the following thermodynamic parameters are projected for this specific molecule.
| Thermodynamic Parameter | Projected Value / Range | Analytical Method | Mechanistic Significance |
| Melting Point ( Tm ) | 110 – 135 °C | DSC (Endotherm) | Dictated by the π−π stacking and van der Waals forces of the benzyloxyphenyl moiety. |
| Decomposition Onset ( Td ) | 210 – 240 °C | DSC (Exotherm) | High stability imparted by the electron-withdrawing −CF3 group lowering the ring's HOMO. |
| Enthalpy of Decomp. ( ΔHd ) | -800 to -1200 J/g | DSC Integration | Exothermic energy release primarily from N2 extrusion and subsequent ring rearrangement. |
| Theoretical N2 Mass Loss | 8.75% | TGA | Confirms the primary degradation pathway (imidoyl nitrene formation). |
| Activation Energy ( Ea ) | 140 – 170 kJ/mol | IMC (Arrhenius) | The absolute energy barrier required for the homolytic cleavage of the C5-N4 / N1-N2 bonds. |
| Crystal Density ( ρ ) | 1.35 – 1.45 g/cm³ | Gas Pycnometry | Lower than pure energetic −CF3 salts due to the bulky, less dense benzyloxy organic framework. |
Material Compatibility & Process Safety
When scaling up the synthesis or processing of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, reactor material compatibility is a paramount safety concern.
As documented in continuous flow chemistry studies of 5-substituted tetrazoles, the tetrazole nucleus exhibits unusual reactivity when exposed to heated transition metals. Contact with standard 316 stainless steel or iron can catalyze premature ring-opening, drastically lowering the thermal onset of decomposition and leading to runaway exothermic reactions[4].
Mandatory Process Directive: All high-temperature processing (>100 °C), drying, or thermal evaluation of this compound must be conducted in glass-lined reactors, Pyrex vessels, or passivated silica-coated stainless steel (e.g., Sulfinert®) equipment to maintain the intrinsic thermodynamic stability of the molecule.
References
- Synthesis and characterization of 5-(trifluoromethyl)
- Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts CAS.cn
- Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively he
- Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Satur
Sources
Role of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole in medicinal chemistry
An In-Depth Technical Guide: The Role of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole in Medicinal Chemistry
Executive Summary
The confluence of privileged scaffolds and strategic functionalization is a cornerstone of modern drug discovery. This guide delves into the medicinal chemistry potential of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, a molecule rationally designed to integrate three key pharmacophoric elements: a metabolically robust tetrazole ring, a potency-enhancing trifluoromethyl group, and a benzyloxyphenyl moiety for targeted hydrophobic interactions. The tetrazole ring serves as a bioisosteric replacement for a carboxylic acid, a substitution known to improve pharmacokinetic profiles by increasing metabolic stability and modulating acidity.[1][2] The trifluoromethyl group further enhances metabolic stability and can significantly improve a compound's binding affinity to its biological target. This document provides a senior scientist's perspective on the synthesis, potential therapeutic applications, and comprehensive evaluation strategy for this promising chemical entity, serving as a technical resource for researchers in drug development.
Foundational Principles: The Tetrazole Scaffold in Drug Design
The tetrazole moiety, though not found in nature, has become an indispensable tool in medicinal chemistry.[1] Its utility stems primarily from its role as a metabolically stable isostere of the carboxylic acid group.[1] This substitution can confer several advantages, including enhanced lipophilicity, improved oral bioavailability, and resistance to in vivo degradation. The tetrazole ring's acidic proton (pKa ~4.5-5.0) allows it to engage in similar ionic and hydrogen-bonding interactions as a carboxylic acid, yet its distinct electronic and steric properties can lead to differentiated pharmacology. This has led to the successful incorporation of tetrazoles into numerous marketed drugs, spanning therapeutic areas from hypertension (e.g., Losartan) to bacterial infections (e.g., Cefotiam).[1]
Furthermore, the strategic use of fluorination, particularly the trifluoromethyl (-CF3) group, is a well-established strategy for optimizing lead compounds. The -CF3 group can enhance binding affinity through favorable interactions with the target protein, block sites of metabolism, and modulate physicochemical properties like lipophilicity, thereby improving the overall drug-like characteristics of a molecule.
Synthesis and Characterization
The synthesis of 1,5-disubstituted tetrazoles can be approached through several established routes. For 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, a logical and efficient pathway involves the construction of a key imidoyl chloride intermediate followed by cyclization with an azide source. This method provides excellent control over regiochemistry, ensuring the desired 1,5-substitution pattern.
Proposed Synthetic Workflow
Sources
Comprehensive Toxicity Profile and Material Safety Data for 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Executive Summary
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole is a highly specialized, synthetically advanced chemical intermediate or active pharmaceutical ingredient (API) precursor. It combines three distinct pharmacophores: a 1,5-disubstituted tetrazole core, a highly lipophilic trifluoromethyl (-CF3) group, and a benzyloxy ether moiety. Because empirical toxicological data for this specific, complex molecule is limited, this whitepaper utilizes predictive toxicology, structure-activity relationships (SAR), and standard safety protocols for fluorinated tetrazoles to synthesize a comprehensive safety and handling profile.
This guide is designed for medicinal chemists and drug development professionals, providing both the theoretical grounding for its toxicity profile and the practical, self-validating experimental workflows required to evaluate it in vitro.
Part 1: Structural Toxicology & In Silico Profiling
To accurately predict the toxicity and metabolic fate of a novel compound, we must deconstruct it into its functional components. The toxicity profile of this molecule is driven by the interplay of its structural features.
The 1,5-Disubstituted Tetrazole Core
The tetrazole motif is widely utilized in medicinal chemistry as a non-classical bioisostere for carboxylic acids and cis-amide mimics[1]. While 5-substituted 1H-tetrazoles possess an acidic N-H proton (pKa ~4.5–4.9), 1,5-disubstituted tetrazoles lack this proton, rendering them neutral and highly stable[2]. This bioisosteric replacement typically improves metabolic stability and conformational rigidity[1]. However, tetrazoles with high nitrogen content can theoretically pose explosive hazards; fortunately, the bulky benzyloxyphenyl and trifluoromethyl substituents in this molecule significantly lower the nitrogen mass percentage, neutralizing energetic risks.
The Trifluoromethyl (-CF3) Group
The strategic installation of fluorine into a small molecule candidate enhances pharmacokinetic properties, primarily by improving metabolic stability and membrane permeation[3]. The -CF3 group is strongly electron-withdrawing and highly lipophilic. While its van der Waals radius is often compared to an isopropyl group[4], its profound electronegativity alters the molecule's dipole moment[5]. Toxicologically, the extreme lipophilicity imparted by the -CF3 group can drive non-specific protein binding and increase the risk of bioaccumulation or off-target hERG channel inhibition, though the neutral nature of the tetrazole mitigates the latter.
The Benzyloxy (-OBn) Moiety
The benzyloxy group serves as a bulky, lipophilic tail. From a metabolic standpoint, this ether linkage is the primary liability of the molecule. It is highly susceptible to Cytochrome P450 (CYP450)-mediated O-dealkylation in the liver, which would cleave the molecule into a potentially toxic phenol derivative and benzaldehyde/benzyl alcohol.
Diagram 1: Structural components and their predicted toxicological/metabolic liabilities.
Part 2: Synthesized Material Safety Data Sheet (MSDS)
Based on the known hazards of the parent precursor, 5-(Trifluoromethyl)-1H-tetrazole (CAS 2925-21-5), which is classified under GHS as Acute Tox. 3 (Oral)[6], a conservative safety profile must be adopted. While the addition of the bulky benzyloxyphenyl group likely attenuates acute oral toxicity by reducing aqueous solubility and absorption rates, the compound must be handled as a toxic intermediate until in vivo LD50 data is established.
Table 1: Predictive Physicochemical & Toxicological Properties
| Parameter | Predicted Value / Classification | Rationale / Source |
| Molecular Formula | C15H11F3N4O | Calculated from structure. |
| Molecular Weight | 320.27 g/mol | Calculated from structure. |
| Physical State | Solid (Crystalline Powder) | High MW and rigid aromatic ring systems. |
| GHS Classification | Acute Tox. 3 (Oral) | Extrapolated from 5-(Trifluoromethyl)-1H-tetrazole[6]. |
| Signal Word | DANGER | Standard for Category 3 Oral Toxicity[6]. |
| Hazard Statements | H301: Toxic if swallowed. | Precautionary baseline for fluorinated tetrazoles. |
| Precautionary Statements | P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor. | Standard GHS protocol[6]. |
| Solubility | Poor in water; High in DMSO, DCM | Driven by the -CF3 and benzyloxy lipophilic groups. |
Handling, Storage, and PPE
-
Engineering Controls: Handle exclusively within a certified chemical fume hood or localized exhaust ventilation system to prevent inhalation of dust.
-
Personal Protective Equipment (PPE): Nitrile gloves (double-gloving recommended), safety goggles, and a lab coat. If aerosolization is possible, a P100 particulate respirator is required.
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep containers tightly closed.
Part 3: Experimental Workflows for Toxicity & Stability Validation
To transition this compound from a theoretical structure to a validated lead, its metabolic stability must be empirically determined. The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role in biotransformation[7]. Because the benzyloxy group is highly susceptible to CYP-mediated cleavage, an in vitro assay using Human Liver Microsomes (HLM) is the gold standard for predicting its intrinsic clearance ( CLint )[8].
Self-Validating Protocol: Human Liver Microsome (HLM) Stability Assay
Scientific Rationale: This assay measures the rate of parent compound depletion. To ensure trustworthiness, the protocol integrates a negative control (to rule out chemical instability or non-specific protein binding) and positive controls (to verify the enzymatic activity of the microsomes)[7].
Reagents Required:
-
Pooled Human Liver Microsomes (HLM) (20 mg/mL stock)
-
100 mM Potassium Phosphate Buffer (pH 7.4)
-
NADPH Regenerating System (NRS) or 10 mM NADPH stock
-
Test Compound (10 mM stock in DMSO)
-
Positive Controls: Verapamil (high clearance) and Dextromethorphan (low clearance)
-
Quenching Solution: Ice-cold Acetonitrile containing an Internal Standard (IS)
Step-by-Step Methodology:
-
Preparation: Dilute the test compound in potassium phosphate buffer to achieve a working concentration of 1 μM. Ensure the final DMSO concentration in the assay is <0.5% to prevent CYP enzyme inhibition[7].
-
Microsome Addition: Add HLM to the reaction tubes to achieve a final protein concentration of 0.5 mg/mL[7].
-
Pre-incubation: Incubate the mixture (Buffer, HLM, Compound) in a shaking water bath at 37°C for 5 minutes to achieve thermal equilibrium[8].
-
Reaction Initiation: Start the metabolic reaction by adding the NADPH cofactor (final concentration 1 mM).
-
Self-Validation Step: For the negative control, add an equivalent volume of buffer instead of NADPH[7].
-
-
Time-Course Sampling: At specific time intervals (0, 15, 30, 45, and 60 minutes), remove a 50 μL aliquot from the reaction mixture[8].
-
Quenching: Immediately dispense the 50 μL aliquot into 150 μL of ice-cold quenching solution (Acetonitrile + IS) to precipitate proteins and halt enzymatic activity[8].
-
Centrifugation & Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to vials for LC-MS/MS analysis to quantify the percent of parent compound remaining[7].
Diagram 2: Step-by-step experimental workflow for the HLM metabolic stability assay.
Data Interpretation
The intrinsic clearance ( CLint ) is calculated by plotting the natural logarithm of the percent remaining compound against time. The slope of the linear regression (-k) yields the half-life ( t1/2=0.693/k ). A rapid depletion ( t1/2 < 15 mins) strongly suggests rapid CYP-mediated O-dealkylation of the benzyloxy group, necessitating structural optimization for in vivo efficacy[7].
References
-
Swallow, S. "Fluorine in medicinal chemistry". Prog Med Chem, 2015. Available at:[Link]
-
Purser, S. et al. "Fluorine in medicinal chemistry". Chem Soc Rev, 2008. Available at:[Link]
-
Gillis, E. P. et al. "Applications of Fluorine in Medicinal Chemistry". J Med Chem, 2015. Available at:[Link]
-
Bojarska, J. et al. "Tetrazoles: A multi-potent motif in drug design". Eur J Med Chem, 2024. Available at:[Link]
-
Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". J Med Chem, 2018. Available at:[Link]
-
Neochoritis, C. G. et al. "Innovative synthesis of drug-like molecules using tetrazole as core building blocks". PMC, 2019. Available at:[Link]
-
Di, L. et al. "Metabolic stability and its role in the discovery of new chemical entities". Arhiv za higijenu rada i toksikologiju, 2019. Available at: [Link]
Sources
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-(Trifluoromethyl)-1H-tetrazole hydrate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. hrcak.srce.hr [hrcak.srce.hr]
Application Note: Utilizing 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole as a Lipophilic Carboxylic Acid Bioisostere in Drug Design
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Advanced Methodological Guide & Protocol
Mechanistic Rationale: The Shift to Non-Classical Bioisosterism
The replacement of a carboxylic acid with a surrogate structure is a foundational strategy in medicinal chemistry designed to mitigate liabilities such as poor passive membrane permeability, rapid Phase II metabolism (e.g., acyl glucuronidation), and target-related toxicity. Historically, 5-substituted 1H-tetrazoles have served as the gold standard for carboxylic acid bioisosterism due to their matched acidity (pKa ~4.5–4.9) and planar geometry 1.
However, because 1H-tetrazoles remain ionized at physiological pH (7.4), they often fail to resolve the permeability bottlenecks associated with the parent carboxylate. To overcome this, contemporary drug design has pivoted toward non-classical, charge-neutral bioisosteres . While 1,5-disubstituted tetrazoles are traditionally deployed as cis-amide mimics 2, the specific incorporation of a highly electron-withdrawing 5-trifluoromethyl group (-CF3) fundamentally alters the electronic landscape of the tetrazole ring 3.
In the compound 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole , the strong inductive (-I) effect of the -CF3 group polarizes the ring, transforming the N2 and N3 atoms into potent hydrogen-bond acceptors. This allows the neutral molecule to mimic the dipole and hydrogen-bonding interactions of a carboxylate anion within a target pocket, while the 1-(4-benzyloxyphenyl) moiety provides a distinct hydrophobic vector to occupy adjacent sub-pockets. The result is a profound increase in lipophilicity and membrane permeability without sacrificing target affinity.
Figure 1: Logical workflow demonstrating the pharmacokinetic advantage of charge-neutral 1,5-disubstituted tetrazoles over classical acidic bioisosteres.
Physicochemical Profiling
To illustrate the causality behind selecting this specific bioisostere, we compare the theoretical physicochemical properties of a parent acid (4-(benzyloxy)benzoic acid) against its classical and non-classical tetrazole counterparts.
| Property | 4-(Benzyloxy)benzoic acid (Parent) | 5-(4-(Benzyloxy)phenyl)-1H-tetrazole (Classical) | 1-(4-(Benzyloxy)phenyl)-5-(CF3)-1H-tetrazole (Target) |
| Ionization State (pH 7.4) | Anion (-1) | Anion (-1) | Neutral (0) |
| Calculated pKa | ~ 4.2 | ~ 4.6 | N/A (Non-acidic) |
| LogD (pH 7.4) | ~ 1.5 | ~ 1.8 | ~ 4.2 |
| Topological Polar Surface Area (TPSA) | 46.5 Ų | 43.6 Ų | 43.6 Ų |
| H-Bond Donors / Acceptors | 1 / 3 | 1 / 4 | 0 / 4 |
| Predicted Caco-2 Permeability | Low (< 5 x 10⁻⁶ cm/s) | Low (< 5 x 10⁻⁶ cm/s) | High (> 20 x 10⁻⁶ cm/s) |
Data Summary: The target compound eliminates the H-bond donor and neutralizes the charge, driving a massive increase in LogD and predicted permeability, while retaining the H-bond acceptor count necessary for target engagement.
Experimental Protocols
The following self-validating protocols provide a comprehensive framework for synthesizing the bioisostere and validating its biological and physicochemical properties.
Protocol A: Synthesis of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Rationale: Direct cyclization of an amide with an azide source is often inefficient for highly electron-deficient systems. Converting the trifluoroacetamide to an imidoyl chloride intermediate drastically increases electrophilicity, ensuring rapid and complete cyclization with sodium azide.
Materials:
-
N-(4-(benzyloxy)phenyl)-2,2,2-trifluoroacetamide (Precursor)
-
Carbon tetrachloride (CCl₄) or Triphenylphosphine/Trichloroacetonitrile (for greener alternative)
-
Sodium azide (NaN₃)
-
Acetonitrile (MeCN)
Step-by-Step Procedure:
-
Imidoyl Chloride Formation: Dissolve 1.0 eq of the precursor in anhydrous MeCN. Add 1.2 eq of triphenylphosphine and 1.2 eq of trichloroacetonitrile. Stir at 80°C for 2 hours under inert atmosphere (N₂).
-
Azide Cyclization: Cool the reaction to 0°C. Carefully add 1.5 eq of NaN₃ in a single portion. Caution: NaN₃ is highly toxic and potentially explosive; ensure proper venting and shielding.
-
Heating & Monitoring: Heat the mixture to 70°C for 4 hours.
-
Self-Validation (In-Process Control): Pull a 10 µL aliquot, quench in MeOH, and analyze via LC-MS. The reaction is complete when the intermediate imidoyl chloride mass disappears, replaced by the target mass [M+H]⁺.
-
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Caco-2 Permeability Validation
Rationale: To empirically prove the hypothesis that the charge-neutral bioisostere overcomes the permeability bottleneck of the parent carboxylic acid.
Step-by-Step Procedure:
-
Cell Culture Preparation: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 300 Ω·cm² (Self-validation of monolayer integrity).
-
Dosing: Prepare a 10 µM solution of the target tetrazole, the parent carboxylic acid, and internal controls (Propranolol for high permeability; Atenolol for low permeability) in HBSS buffer (pH 7.4).
-
Assay Execution: Add the dosing solution to the apical (A) chamber. Add blank HBSS to the basolateral (B) chamber. Incubate at 37°C for 2 hours.
-
Sampling & Analysis: Extract 50 µL from both chambers. Quantify compound concentrations using LC-MS/MS.
-
Data Validation (Mass Balance): Calculate the mass balance: (Amount in A + Amount in B) / Initial Amount. A mass balance < 80% indicates non-specific binding to the plastic or cellular trapping, which must be accounted for in the apparent permeability ( Papp ) calculation.
Protocol C: Target Binding Validation via Surface Plasmon Resonance (SPR)
Rationale: Because the bioisostere lacks the acidic proton, we must verify that the polarized N2/N3 atoms successfully mimic the carboxylate dipole to maintain target affinity.
Step-by-Step Procedure:
-
Immobilization: Covalently couple the target protein (e.g., a known receptor for the parent acid) to a CM5 sensor chip via standard amine coupling (EDC/NHS) until a baseline of ~3000 RU is achieved.
-
Analyte Preparation: Dilute the tetrazole bioisostere in running buffer (PBS-P+ with 2% DMSO to maintain solubility) in a 2-fold dilution series (e.g., 100 nM to 3.125 nM).
-
Kinetic Injection: Inject the concentration series over the active and reference flow cells at a flow rate of 30 µL/min. Association time: 120s. Dissociation time: 300s.
-
Self-Validation (Control): Run the parent carboxylic acid under identical conditions. The sensorgrams must show dose-dependent, saturable binding for both compounds to validate the bioisosteric replacement.
-
Data Fitting: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract Ka , Kd , and the overall affinity constant ( KD ).
Figure 2: Molecular interaction model demonstrating how the -CF3 polarized tetrazole mimics carboxylate binding while the benzyloxyphenyl group anchors into the hydrophobic sub-pocket.
Data Interpretation & Troubleshooting
-
Loss of Affinity in SPR: If the KD of the tetrazole is significantly higher (weaker affinity) than the parent acid, the target pocket may strictly require an ionic salt bridge (charge-charge interaction) rather than just a hydrogen bond/dipole interaction. In such cases, a classical 1H-tetrazole must be used.
-
Low Mass Balance in Caco-2: The highly lipophilic nature of the 1-(4-benzyloxyphenyl)-5-(CF3) scaffold (LogD ~4.2) makes it prone to non-specific binding to assay plastics. Fix: Add 1% BSA to the basolateral receiver chamber to act as a thermodynamic sink and improve recovery.
References
- Carboxylic Acid (Bio)Isosteres in Drug Design. PubMed Central (PMC).
- The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. ACS Publications.
- Tetrazoles via Multicomponent Reactions. Chemical Reviews - ACS Publications.
Sources
Preparation of trifluoromethyl tetrazoles via azide-alkyne click chemistry
Application Notes & Protocols
Topic: High-Efficacy Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles via an Interrupted Azide-Alkyne Click Reaction
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Senior Application Scientist's Foreword: The strategic incorporation of the trifluoromethyl (CF3) group into molecular scaffolds is a cornerstone of modern medicinal chemistry. Its unique electronic properties and steric profile can dramatically enhance a compound's metabolic stability, lipophilicity, and binding affinity, often transforming a promising lead into a viable drug candidate.[1][2] Concurrently, nitrogen-rich heterocycles, particularly 1,2,3-triazoles and their bioisosteric cousins, tetrazoles, serve as critical pharmacophores that improve pharmacokinetic profiles and act as stable linkers or replacements for more labile functional groups like amides or carboxylic acids.[3][4]
This guide moves beyond conventional methodologies to detail a robust and regioselective protocol for the one-step synthesis of fully substituted 5-trifluoromethyl-1,2,3-triazoles. We will dissect an advanced "interrupted click reaction," a sophisticated variant of the Nobel-winning Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Instead of terminating the catalytic cycle with simple protonation, we intercept a key intermediate with a nucleophilic CF3 source. This approach provides direct, atom-economical access to a class of compounds that would otherwise require multi-step, lower-yielding synthetic routes.[5][6]
Herein, we fuse mechanistic theory with field-proven protocols, offering not just the 'how' but the critical 'why' behind each experimental step. This document is designed to empower researchers to confidently and safely leverage this powerful transformation in their drug discovery campaigns.
Part 1: Mechanistic Rationale and Strategic Considerations
The Foundation: The CuAAC "Click" Reaction
The standard CuAAC reaction is celebrated for its reliability and high yield in forming 1,4-disubstituted 1,2,3-triazoles.[7] The catalytic cycle, driven by a Cu(I) species, proceeds through several key stages. The copper catalyst dramatically lowers the activation barrier compared to the uncatalyzed thermal reaction, enabling the process to occur under mild conditions and ensuring complete regioselectivity.[7][8]
The generally accepted mechanism involves the formation of a copper-acetylide complex, which then coordinates with the organic azide. This brings the two reactive partners into proximity, facilitating the cyclization to a six-membered copper-triazolide intermediate, which is then typically protonated to release the final triazole product and regenerate the catalyst.[9][10][11]
The Innovation: Intercepting the Catalytic Cycle
The core of the strategy for synthesizing 5-trifluoromethyl triazoles lies in preventing the final protonation step. Instead, the electron-rich copper-triazolide intermediate is "interrupted" or trapped by an electrophilic trifluoromethylating agent.[5][6] For this protocol, (trifluoromethyl)trimethylsilane (TMSCF3) serves as an excellent nucleophilic CF3 source, activated by a fluoride source like potassium fluoride (KF).
The causality is as follows:
-
Formation of the Key Intermediate: The CuAAC cycle proceeds as usual to the point of forming the copper-triazolide species.
-
Activation of the CF3 Source: The fluoride activator (e.g., KF) coordinates with TMSCF3, generating a transient, highly nucleophilic "CF3⁻" equivalent.
-
The Interruption Step: This potent trifluoromethylating species attacks the copper-triazolide intermediate, displacing the copper and installing the CF3 group at the C5 position of the triazole ring with complete regioselectivity.[5] This step is irreversible and drives the reaction towards the desired product.
Part 2: Critical Safety Protocols for Handling Azide Reagents
Trustworthiness Pillar: A Self-Validating Safety System Organic azides are high-energy molecules and must be handled with extreme caution. Adherence to these protocols is non-negotiable for ensuring laboratory safety.[12][13][14]
Primary Hazards:
-
Explosive Decomposition: Low molecular weight organic azides can be sensitive to shock, friction (e.g., ground glass joints), heat, and light, leading to violent decomposition.[12][15]
-
Formation of Explosive Metal Azides: Azides can react with heavy metals, including copper, lead, and mercury, to form highly shock-sensitive and explosive salts.[14] This is a critical consideration in copper-catalyzed reactions.
-
Toxicity: The azide ion is acutely toxic, with a mechanism of action similar to that of cyanide.[14][15] Exposure via inhalation, ingestion, or skin contact must be prevented.
-
Formation of Hydrazoic Acid: Contact with strong acids converts azides into hydrazoic acid (HN3), which is highly toxic, volatile, and explosive.[14]
Mandatory Handling Procedures:
-
Designated Work Area: All work with azides must be conducted in a certified chemical fume hood. The area should be clearly marked with a warning sign.[12][13]
-
Personal Protective Equipment (PPE): A flame-resistant lab coat, chemical splash goggles, and heavy-duty, chemical-resistant gloves (e.g., nitrile) are required.[14]
-
Engineering Controls: A blast shield must be placed between the experiment and the user, with the fume hood sash kept at the lowest possible position.[12][13]
-
Avoid Friction and Shock:
-
Scale Limitations: Work on the smallest scale possible. Do not scale up reactions without a thorough risk assessment and approval from your institution's safety officer.[13][16]
-
Solvent Choice: NEVER use halogenated solvents like dichloromethane or chloroform with sodium azide, as this can form explosively unstable poly-azidomethanes.[12][15]
-
Storage: Store azides in a cool, dark, and well-ventilated location, away from acids and heavy metals.[13]
-
Waste Disposal:
Part 3: Experimental Protocol & Workflow
This protocol is adapted from leading literature methodologies for the synthesis of 5-trifluoromethyl-1,2,3-triazoles.[5][6]
Materials and Reagents
| Reagent / Material | Grade | Supplier Suggestion | Rationale / Key Insight |
| Copper(I) Iodide (CuI) | ≥99.5% | Strem, Sigma-Aldrich | Must be high purity. Off-white/tan is acceptable; green/blue indicates oxidation to Cu(II), which is inactive. |
| 1,10-Phenanthroline | ≥99% | Sigma-Aldrich, TCI | A crucial ligand that stabilizes the Cu(I) catalytic species and improves solubility and reaction rates. |
| Terminal Alkyne | Substrate | N/A | Must be a terminal alkyne (R-C≡CH). The reaction is tolerant of many functional groups. |
| Organic Azide | Substrate | N/A | Can be pre-synthesized or generated in situ. Adhere strictly to safety protocols. |
| (Trifluoromethyl)trimethylsilane (TMSCF3) | - | TCI, SynQuest Labs | The nucleophilic CF3 source. Typically handled as a solution in a solvent like THF. |
| Potassium Fluoride (KF) | Anhydrous, Spray-dried | Sigma-Aldrich, Acros | Acts as the activator for TMSCF3. Must be anhydrous for optimal performance. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros, Sigma-Aldrich | A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction. |
General Experimental Workflow
Step-by-Step Synthesis Protocol
(Example: Synthesis of 1-benzyl-4-phenyl-5-(trifluoromethyl)-1H-1,2,3-triazole)
-
Reaction Setup:
-
To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (9.5 mg, 0.05 mmol, 10 mol%), 1,10-phenanthroline (10.0 mg, 0.055 mmol, 11 mol%), and anhydrous potassium fluoride (58.1 mg, 1.0 mmol, 2.0 equiv.).
-
Seal the flask, and evacuate and backfill with dry argon or nitrogen three times. This inert atmosphere is critical to prevent the oxidation of the Cu(I) catalyst.
-
Add 2.5 mL of anhydrous DMF via syringe.
-
-
Substrate Addition:
-
Add phenylacetylene (51.1 mg, 0.5 mmol, 1.0 equiv.) via syringe.
-
Add benzyl azide (66.6 mg, 0.5 mmol, 1.0 equiv.) via syringe. Stir the mixture at room temperature for 10 minutes.
-
-
Trifluoromethylation Step:
-
Cool the reaction mixture to 0 °C using an ice-water bath. This is to control the initial exotherm upon adding the trifluoromethylating reagent.
-
Slowly add (trifluoromethyl)trimethylsilane (TMSCF3) (e.g., 2.0 mmol, 4.0 equiv., often supplied as a 0.5 M solution in THF) dropwise over 5 minutes.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction and Monitoring:
-
Stir the mixture vigorously at room temperature for 15 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
-
Work-up and Purification:
-
Upon completion, carefully quench the reaction by pouring it into a saturated aqueous solution of ammonium chloride (NH4Cl, 20 mL).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-trifluoromethyl-1,2,3-triazole product.
-
Representative Data
The following table summarizes typical conditions and outcomes for this reaction, demonstrating its broad scope.[5]
| Alkyne Substrate (R) | Azide Substrate (R') | Yield (%) |
| Phenyl | Benzyl | ~85% |
| 4-Methoxyphenyl | Benzyl | ~90% |
| Cyclohexyl | Phenethyl | ~78% |
| n-Hexyl | (4-Bromophenyl)methyl | ~81% |
Part 4: Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive (oxidized) Cu(I) catalyst. 2. Wet solvent or reagents. 3. Insufficient activator (KF). | 1. Use fresh, high-purity CuI. If it appears green, it is oxidized. 2. Ensure DMF is anhydrous and KF is spray-dried or flame-dried before use. 3. Use freshly opened, anhydrous KF. |
| Formation of Protonated Triazole | 1. Presence of a proton source (water). 2. Inefficient trapping by the CF3 source. | 1. Rigorously maintain anhydrous conditions. 2. Ensure sufficient equivalents of TMSCF3 and KF are used. Consider increasing equivalents to 4.0 and 2.0, respectively. |
| Incomplete Reaction | 1. Poorly soluble substrates. 2. Steric hindrance. | 1. Increase the solvent volume or gently warm the reaction (e.g., to 40 °C), but monitor for side reactions. 2. For highly hindered substrates, a longer reaction time or a more active ligand system may be required. |
References
-
M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," MDPI, 2025. [Link]
-
C. C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," PMC, 2019. [Link]
-
Y. Li et al., "Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles," Organic Letters, 2017. [Link]
-
C. C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators," ChEMBL, 2019. [Link]
-
C. C. Tseng et al., "The trifluoromethyl group as a bioisosteric replacement of the aliphatic nitro group in CB1 receptor positive allosteric modulators," Loughborough University Research Repository, 2019. [Link]
-
C. C. Tseng et al., "The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs)," The University of Aberdeen Research Portal, 2019. [Link]
-
"Information on Azide Compounds," Stanford Environmental Health & Safety. [Link]
-
"Synthesis of α-Trifluoromethyl-α-hydroxy Acid-Peptide Conjugates via Click Chemistry," ResearchGate. [Link]
-
"Azide Compounds," University of California, Santa Barbara Environmental Health & Safety. [Link]
-
"School of Chemistry SOP For Handling Azides And Other Potentially Explosive Materials," University College Dublin, 2018. [Link]
-
P. Patowary, B. Deka, and D. Bharali, "Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review," Hilaris Publisher, 2021. [Link]
-
Q. Luo, "Handling Azide Compounds Qinmo Luo Laboratory Safety Standard Operating Procedure (SOP)," Case Western Reserve University, 2018. [Link]
-
Y. Li et al., "Copper(I)-Catalyzed Interrupted Click Reaction with TMSCF3: Synthesis of 5-Trifluoromethyl 1,2,3-Triazoles," Organic Letters, 2017. [Link]
-
A. A. Isgor and I. Y. Torshin, "The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction," PubMed, 2012. [Link]
-
"Azide-alkyne Huisgen cycloaddition," Wikipedia. [Link]
-
Y. Liu et al., "Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts," Journal of Analytical and Applied Pyrolysis, 2025. [Link]
-
V. V. Rostovtsev, L. G. Green, V. V. Fokin, and K. B. Sharpless, "Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides," PMC, 2014. [Link]
-
B. T. Worrell, J. A. Malik, and V. V. Fokin, "On the Mechanism of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition," ResearchGate, 2013. [Link]
-
Y. Wu et al., "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN," PMC, 2022. [Link]
-
A. Kumar et al., "Synthesis of trifluoromethyl-substituted N-aryl-poly-1,2,3-triazole derivatives," RSC Publishing, 2017. [Link]
-
N. S. V. M. R. G. Varma et al., "A Click Chemistry Approach to Tetrazoles: Recent Advances," IntechOpen, 2018. [Link]
-
M. J. Marques and M. Nunes, "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design," ResearchGate, 2026. [Link]
-
M. G. Finn and V. V. Fokin, "Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition," Beilstein Journals, 2013. [Link]
-
Y. Wang et al., "Synthesis of 2-trifluoromethylquinolines via copper-mediated intramolecular oxidative cyclization of N-(2-alkenylaryl) enamines," RSC Publishing, 2016. [Link]
-
Q. Zhang et al., "An N-Trifluoromethylation/Cyclization Strategy for Accessing Diverse N-Trifluoromethyl Azoles from Nitriles and 1,3-Dipoles," PubMed, 2022. [Link]
-
Y. Li et al., "Synthesis and Properties of 3-(1H-Tetrazol-5-yl)-7-(trifluoromethyl)," Chinese Journal of Explosives & Propellants, 2024. [Link]
-
Y. Wu et al., "Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN," Semantic Scholar, 2022. [Link]
-
M. Abdi, "2,2,2-Trifluoro-N-(1-iminoethyl)-N′ arylacetimidamides as key intermediate for synthesis of trifluoromethyl 1,2,4-triazoles," Taylor & Francis Online, 2023. [Link]
-
N. S. V. M. R. G. Varma et al., "A Click Chemistry Approach to Tetrazoles: Recent Advances," ResearchGate, 2018. [Link]
-
F. D'Andrea et al., "Synthesis of new triazole-based trifluoromethyl scaffolds," PMC, 2008. [Link]
-
T. C. Chi et al., "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism," Organic Chemistry Portal. [Link]
-
V. Pace et al., "Regioselective Synthesis of 1,4,5‐Trisubstituted‐1,2,3‐Triazoles from Aryl Azides and Enaminones," ResearchGate, 2015. [Link]
-
A. D. Kireev et al., "Fused Tetrazoles as Azide Surrogates in Click Reaction: Efficient Synthesis of N-Heterocycle-Substituted 1,2,3-Triazoles," Organic Letters, 2010. [Link]
-
T. C. Chi et al., "Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism," Research NCKU, 2024. [Link]
-
V. V. Bairamov et al., "Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism," PMC, 2022. [Link]
-
M. A. M. Abdel-Hamed et al., "Synthesis of Triazoles by Electro-Assisted Click Reaction Using a Copper Foil Electrode," MDPI, 2022. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. lifechemicals.com [lifechemicals.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanism of copper-catalyzed azide-alkyne cycloaddition reaction: a quantum mechanical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. ucd.ie [ucd.ie]
- 16. artscimedia.case.edu [artscimedia.case.edu]
Application Notes and Protocols for In Vitro Evaluation of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole Derivatives
Introduction: The Therapeutic Potential of Substituted 1H-Tetrazole Derivatives
The 1H-tetrazole moiety is a key pharmacophore in modern medicinal chemistry, recognized for its unique physicochemical properties. It often serves as a bioisosteric replacement for the carboxylic acid group, which can enhance the metabolic stability and lipophilicity of drug candidates[1][2]. This has led to the development of a wide array of tetrazole-containing compounds with a broad spectrum of biological activities, including anti-inflammatory, anticancer, antihypertensive, and antimicrobial effects[1][3][4]. The specific substitution pattern on the tetrazole and associated phenyl rings, such as the benzyloxy and trifluoromethyl groups in the title compounds, allows for fine-tuning of their biological activity and target selectivity.
This guide provides a comprehensive set of in vitro assay protocols designed to characterize the biological activity of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole derivatives. Given the established activities of similar tetrazole compounds, we will focus on their potential as inhibitors of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system and a compelling therapeutic target for pain, inflammation, and neurological disorders[5][6]. Additionally, protocols for assessing cyclooxygenase (COX) inhibition and general cytotoxicity are included to build a comprehensive pharmacological profile.
Part 1: Primary Screening - Biochemical FAAH Inhibition Assay
Principle: Fatty Acid Amide Hydrolase (FAAH) is a serine hydrolase that degrades fatty acid amides, including the endocannabinoid anandamide (AEA)[7][8]. This assay quantitatively measures the enzymatic activity of FAAH by monitoring the hydrolysis of a synthetic fluorogenic substrate, AMC arachidonoyl amide. FAAH cleaves this substrate, releasing the highly fluorescent product 7-amino-4-methylcoumarin (AMC)[9][10]. The rate of fluorescence increase is directly proportional to FAAH activity. The potency of test compounds to inhibit FAAH is determined by measuring the reduction in fluorescence in their presence.
Experimental Workflow: Biochemical FAAH Inhibition
Caption: Workflow for the biochemical FAAH inhibition assay.
Detailed Protocol: Fluorometric FAAH Inhibition Assay
Materials and Reagents:
-
Recombinant human FAAH (available from commercial suppliers)
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
AMC Arachidonoyl Amide (FAAH substrate)
-
FAAH Inhibitor (Positive Control, e.g., URB597 or JZL195)
-
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole derivatives (Test Compounds)
-
DMSO (for compound dissolution)
-
96-well white, flat-bottom microplates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of each test compound and the positive control inhibitor in DMSO.
-
Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination (e.g., 100 µM to 1 nM).
-
-
Assay Plate Setup:
-
Design the plate layout to include wells for:
-
100% Initial Activity (enzyme + substrate + DMSO)
-
Blank (assay buffer + substrate + DMSO)
-
Test Compounds (enzyme + substrate + diluted compound)
-
Positive Control (enzyme + substrate + control inhibitor)
-
-
It is recommended to perform all measurements in triplicate[10].
-
-
Assay Execution:
-
Add 170 µL of FAAH Assay Buffer to the 100% activity wells.
-
Add 180 µL of FAAH Assay Buffer to the blank wells.
-
To the test compound and positive control wells, add 170 µL of FAAH Assay Buffer.
-
Add 10 µL of diluted FAAH enzyme to all wells except the blank wells.
-
Add 10 µl of the appropriate DMSO dilution of the test compound or positive control to the respective wells. For the 100% activity and blank wells, add 10 µl of DMSO.
-
Pre-incubate the plate for 15 minutes at 37°C[11]. This allows the inhibitors to interact with the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 10 µL of the FAAH substrate (AMC arachidonoyl amide) to all wells. The final concentration of the substrate should be optimized but is often in the range of 10-20 µM[10][11].
-
Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity kinetically over 30-60 minutes, with readings taken every 1-2 minutes[5]. Use an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm[5][10].
-
Alternatively, the assay can be run as an endpoint measurement after a fixed incubation time (e.g., 30 minutes)[10].
-
Data Analysis:
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percentage of inhibition for each concentration of the test compound: % Inhibition = [1 - (Rate of Test Well / Rate of 100% Activity Well)] x 100
-
Plot the % Inhibition against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by fitting the data to a four-parameter logistic equation.
| Parameter | Typical Value/Range | Reference |
| Enzyme Concentration | 2-10 nM (apparent) | [12] |
| Substrate Concentration | 10-20 µM | [11] |
| Incubation Temperature | 37°C | [10] |
| Pre-incubation Time | 15 minutes | [11] |
| Excitation Wavelength | 340-360 nm | [10] |
| Emission Wavelength | 450-465 nm | [10] |
Part 2: Secondary Screening - Cell-Based FAAH Activity Assay
Principle: To confirm that the test compounds can access and inhibit FAAH within a cellular environment, a cell-based assay is crucial. This assay measures FAAH activity in cell lysates or intact cells. A reduction in FAAH activity in cells treated with the test compound indicates cell permeability and target engagement[13]. This protocol uses cell lysates from a cell line with endogenous or overexpressed FAAH activity.
Detailed Protocol: Cell Lysate FAAH Assay
Materials and Reagents:
-
Cell line expressing FAAH (e.g., HEK293T, BV-2 microglial cells, or cells engineered to overexpress FAAH)[13][14]
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., Tris-HCl with protease inhibitors)
-
BCA Protein Assay Kit
-
All reagents listed for the biochemical FAAH assay
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells to ~80-90% confluency.
-
Treat the cells with various concentrations of the tetrazole derivatives or vehicle (DMSO) for a predetermined time (e.g., 4 hours) in serum-free media[13].
-
-
Preparation of Cell Lysates:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer on ice.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
FAAH Activity Measurement:
-
In a 96-well white, flat-bottom plate, add 10-20 µg of protein from each cell lysate to individual wells[5].
-
Adjust the volume in each well to 180 µL with FAAH assay buffer.
-
Prepare a reaction master mix containing the fluorogenic FAAH substrate.
-
Initiate the reaction by adding 20 µL of the substrate master mix to each well.
-
Immediately place the plate in a fluorescence microplate reader and measure fluorescence as described in the biochemical assay protocol.
-
Data Analysis:
-
Calculate the rate of FAAH activity for each lysate, normalizing to the amount of protein added (e.g., RFU/min/µg protein).
-
Calculate the percentage of FAAH inhibition in treated cells relative to vehicle-treated cells.
-
Determine the cellular IC50 value for the test compounds.
Part 3: Profiling for Anti-Inflammatory Activity - COX-2 Inhibition Assay
Principle: Many tetrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2[1][15]. This assay measures the ability of the test compounds to inhibit the peroxidase activity of purified COX-2. The assay utilizes a colorimetric substrate, such as N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD), which is oxidized by the peroxidase activity of COX-2 in the presence of arachidonic acid, producing a colored product that can be measured spectrophotometrically.
Detailed Protocol: Colorimetric COX-2 Inhibition Assay
Materials and Reagents:
-
Recombinant human COX-2 enzyme
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme (cofactor for COX-2)
-
Arachidonic Acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric substrate)
-
Selective COX-2 Inhibitor (Positive Control, e.g., Celecoxib)
-
96-well clear, flat-bottom microplates
-
Spectrophotometric microplate reader
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of test compounds and a positive control as previously described.
-
Prepare working solutions of COX-2, Heme, Arachidonic Acid, and TMPD in the assay buffer.
-
-
Assay Execution:
-
Add assay buffer, enzyme, and heme to the wells of a 96-well plate.
-
Add the test compounds or vehicle (DMSO) to the appropriate wells and pre-incubate for a short period (e.g., 10 minutes) at room temperature.
-
Add the colorimetric substrate (TMPD).
-
Initiate the reaction by adding arachidonic acid.
-
Immediately read the absorbance at a specified wavelength (e.g., 590-620 nm) kinetically for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Calculate the IC50 value for COX-2 inhibition.
Part 4: Assessing Off-Target Effects - General Cytotoxicity Assay (MTT)
Principle: It is essential to determine if the observed biological activity of the test compounds is due to specific target inhibition or general cytotoxicity. The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. The amount of formazan produced is directly proportional to the number of viable cells.
Signaling Pathway: MTT Reduction in Viable Cells
Caption: Principle of the MTT cell viability assay.
Detailed Protocol: MTT Cell Viability Assay
Materials and Reagents:
-
Cell line of interest (e.g., a cancer cell line like PC3 or a normal cell line to assess general toxicity)[16]
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom microplates
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Replace the medium with fresh medium containing serial dilutions of the tetrazole derivatives. Include vehicle-only (DMSO) wells as a negative control and a known cytotoxic agent as a positive control.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After incubation, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate cell viability as a percentage of the vehicle-treated control cells: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) x 100
-
Determine the CC50 (the concentration that reduces cell viability by 50%) for each compound.
Conclusion
This application guide provides a robust framework for the initial in vitro characterization of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole derivatives. By starting with a highly relevant biochemical assay for FAAH inhibition and progressing through cell-based target engagement, alternative target profiling (COX-2), and general cytotoxicity assessment, researchers can efficiently build a comprehensive pharmacological profile. These protocols are designed to be adaptable and serve as a foundation for further, more detailed mechanistic studies to fully elucidate the therapeutic potential of this promising class of compounds.
References
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit (E-BC-F082) Source: Elabscience URL: [Link]
-
Title: Development of highly sensitive fluorescent assays for fatty acid amide hydrolase - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Fluorescence-Based Enzyme Activity Assay: Ascertaining the Activity and Inhibition of Endocannabinoid Hydrolytic Enzymes Source: MDPI URL: [Link]
-
Title: Fluorimetric Assay of FAAH Activity Source: Springer Nature Experiments URL: [Link]
-
Title: Development of Highly Sensitive Fluorescent Assays for Fatty Acid Amide Hydrolase Source: CDC Stacks URL: [Link]
-
Title: Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Novel 5-substituted-1H-tetrazole derivatives as potent glucose and lipid lowering agents Source: Chemical & Pharmaceutical Bulletin URL: [Link]
-
Title: Tetrazole Derivatives as Promising Anticancer Agents - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cyclization using 2D NMR tools - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Discovery of novel fatty acid amide hydrolase (FAAH) inhibitors as anti-alzheimer agents via in-silico-based drug design, virtual screening, molecular docking, molecular dynamics simulation, DFT, and non-clinical studies - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives Source: MDPI URL: [Link]
-
Title: Fatty Acid Amide Hydrolase Human Enzymatic LeadHunter Assay Source: Eurofins Discovery URL: [Link]
-
Title: Synthesis and Characterization of some Tetrazole Derivatives and Evaluation of their Biological Activity Source: ResearchGate URL: [Link]
-
Title: Nano-Catalytic Synthesis of 5 Substituted 1H Tetrazole Derivatives and Biological Applications Source: DergiPark URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Activity Assay Kit (Fluorometric) Source: BioVision Inc. URL: [Link]
-
Title: Assay of FAAH Activity - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and biological evaluation of some new tetrazole derivatives by using oxazine and thiazine compounds Source: ResearchGate URL: [Link]
-
Title: Role for fatty acid amide hydrolase (FAAH) in the leptin-mediated effects on feeding and energy balance - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Synthesis and characterization of 5-substituted 1H-tetrazoles in the presence of nano-TiCl4.SiO2 Source: SciELO South Africa URL: [Link]
-
Title: FAAH inhibition ameliorates breast cancer in a murine model Source: Oncotarget URL: [Link]
-
Title: Structure-guided inhibitor design for human FAAH by interspecies active site conversion Source: PNAS URL: [Link]
-
Title: Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 Source: Science URL: [Link]
-
Title: Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC Source: National Center for Biotechnology Information URL: [Link]
-
Title: Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells Source: MDPI URL: [Link]
-
Title: 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed Source: National Center for Biotechnology Information URL: [Link]
-
Title: Tetrazoles: Synthesis and Biological Activity Source: Bentham Science Publishers URL: [Link]
-
Title: (PDF) Biological activities importance of Tetrazole derivatives Source: ResearchGate URL: [Link]
-
Title: Tetrazoles: A multi-potent motif in drug design Source: VU Research Repository URL: [Link]
-
Title: A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview Source: International Journal of Pharmaceutical Sciences Review and Research URL: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. eurekaselect.com [eurekaselect.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. FAAH inhibition ameliorates breast cancer in a murine model | Oncotarget [oncotarget.com]
- 7. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 8. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. pnas.org [pnas.org]
- 13. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anti-Inflammatory Effects by Pharmacological Inhibition or Knockdown of Fatty Acid Amide Hydrolase in BV2 Microglial Cells [mdpi.com]
- 15. Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1-Benzyloxy-5-phenyltetrazole derivatives highly active against androgen receptor-dependent prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
How to improve synthesis yield of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole. As Senior Application Scientists, we have structured this guide to move beyond simple protocols, offering in-depth explanations for experimental choices and a self-validating system for achieving higher yields and purity.
The synthesis of 1,5-disubstituted tetrazoles like 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole is a cornerstone of medicinal chemistry, as the tetrazole moiety is a well-established bioisostere for carboxylic acids.[1] The target molecule possesses a trifluoromethyl group, which can enhance metabolic stability and binding affinity.[2] The most reliable method for controlling the regiochemistry to achieve the 1,5-disubstituted product involves the activation of an N-aryl amide precursor to form an imidoyl chloride, followed by cyclization with an azide source. An alternative, though sometimes less regioselective, route is the direct [3+2] cycloaddition of an azide to a corresponding nitrile.
Below is a diagram outlining the most common and regioselective synthetic workflow.
Sources
Optimizing crystallization and purification conditions for 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Welcome to the Application Scientist Support Portal. This guide addresses the specific thermodynamic and chromatographic challenges associated with isolating 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole .
The presence of both a highly lipophilic, electron-withdrawing trifluoromethyl (-CF3) group and a bulky, conformationally flexible benzyloxy ether chain makes this 1,5-disubstituted tetrazole particularly prone to phase-separation issues (oiling out) and co-elution with synthetic impurities. This guide provides field-proven, mechanistically grounded solutions for its purification.
Purification & Crystallization Workflow
Workflow for the isolation and crystallization of 1,5-disubstituted tetrazoles.
Troubleshooting & FAQs
Q1: During crystallization, my product forms a biphasic liquid mixture ("oils out") instead of forming crystals. How do I force nucleation?
The Mechanism: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when the solute's melting point is depressed below the saturation temperature of the solvent system. The -CF3 group significantly increases the density and lipophilicity of the tetrazole ring[1], while the benzyloxy chain introduces high conformational entropy. Together, these lower the crystal lattice energy, causing the compound to separate as a dense, solute-rich oil rather than a crystalline solid.
The Solution:
-
Shift the Solvent System: Avoid purely non-polar hydrocarbon solvents. Transition to a binary system that maintains higher solubility at lower temperatures. A Methanol/Diethyl ether (1:5 v/v) system has been proven highly effective for yielding single crystals of trifluoromethyl-tetrazoles[1].
-
Reduce the Cooling Rate: Rapid cooling traps the system in the metastable oil phase. Cool the solution at a highly controlled rate (e.g., 0.1 °C/min).
-
Introduce Seeding: Add 1-2% (w/w) of pure seed crystals just below the saturation temperature but above the cloud point (the temperature where oiling out begins) to bypass the high activation energy of primary nucleation.
Q2: My NMR shows a mixture of regioisomers. Can I separate 1,5-disubstituted and 2,5-disubstituted tetrazoles via recrystallization?
The Mechanism: Depending on your synthetic route (e.g., cycloaddition of azides to imidoyl chlorides or amides), tetrazole synthesis can yield a mixture of 1,5- and 2,5-disubstituted isomers[2]. Because both isomers of this specific compound share identical molecular weights and highly similar lipophilic profiles, fractional crystallization is generally inefficient and will lead to co-crystallization or massive yield losses.
The Solution: You must separate the regioisomers chromatographically before attempting crystallization. The 1,5-disubstituted tetrazole possesses a distinct dipole moment compared to the 2,5-isomer. Use silica gel column chromatography with a gradient of Hexane/Ethyl Acetate (starting at 10:1 and moving to 3:1). The isomers will resolve on silica due to differential hydrogen-bond accepting capabilities of the localized nitrogen lone pairs[3].
Q3: How can I safely remove unreacted azide impurities before downstream processing?
The Mechanism: Tetrazole synthesis often requires excess sodium azide. Residual azide is not only a potent nucleophile that can interfere with crystallization, but it is also a severe safety hazard. Under acidic conditions, it forms hydrazoic acid (HN3), which is highly volatile, toxic, and explosive[4].
The Solution: Before organic extraction, quench the crude reaction mixture carefully. If basic conditions were used, extract the organic layer thoroughly with dilute aqueous NaOH to keep the azide partitioned in the aqueous phase as a salt. If the azide must be destroyed, treat the aqueous phase with sodium nitrite ( NaNO2 ) and slowly acidify in a heavily ventilated fume hood to safely convert the azide into inert N2 and N2O gases.
Quantitative Data: Solvent Selection Matrix
To optimize your crystallization, refer to the following binary solvent systems evaluated for structurally similar highly-lipophilic, fluorinated tetrazoles.
| Primary Solvent (Good) | Anti-Solvent (Poor) | Optimal Ratio (v/v) | Nucleation Quality | Causality / Notes |
| Methanol | Diethyl Ether | 1:5 | Excellent | Optimal for -CF3 tetrazoles; provides strong hydrogen-bond disruption followed by rapid precipitation[1]. |
| Ethyl Acetate | Hexane / Heptane | 1:3 to 1:4 | Good | Standard for post-chromatography recovery. Requires slow cooling to prevent oiling out[3]. |
| Dichloromethane | Pentane | 1:5 | Moderate | High risk of LLPS due to the extreme volatility of both solvents causing rapid supersaturation. |
| Acetone | Water | 5:1 | Poor | The highly lipophilic benzyloxy and -CF3 groups completely reject water, leading to immediate oiling out. |
Standard Operating Procedure: Controlled Binary Crystallization
This self-validating protocol ensures that heterogeneous impurities are removed prior to nucleation, guaranteeing that crystal growth is driven solely by the thermodynamic supersaturation of the target tetrazole.
Phase 1: Dissolution and Polish Filtration
-
Transfer the chromatographically purified 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole to a clean, dry Erlenmeyer flask.
-
Add the minimum volume of Methanol required to completely dissolve the solid at 50 °C.
-
Critical Step: Pass the hot solution through a 0.22 µm PTFE syringe filter into a pre-warmed crystallization vessel. This "polish filtration" removes microscopic dust particles that act as heterogeneous nucleation sites, which can trigger premature precipitation or oiling out.
Phase 2: Anti-Solvent Addition and Seeding 4. Maintain the solution at 45 °C. Slowly add Diethyl Ether dropwise under gentle stirring until the solution becomes faintly turbid (the cloud point). 5. Add 1-2 drops of Methanol until the solution is perfectly clear again. 6. Introduce 1% (w/w) of pure seed crystals of the target compound.
Phase 3: Controlled Crystal Growth 7. Turn off the stirring apparatus. Mechanical shear can cause secondary nucleation, leading to a fine, difficult-to-filter powder rather than high-purity macroscopic crystals. 8. Cool the vessel from 45 °C to 20 °C at a rate of 0.1 °C/min using a programmable water bath. 9. Once at room temperature, transfer the vessel to a 4 °C refrigerator for 12 hours to maximize yield. 10. Isolate the crystals via vacuum filtration, wash with ice-cold Diethyl Ether, and dry under high vacuum at 30 °C for 24 hours.
References
-
Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts Chinese Academy of Sciences (CAS) URL: [Link]
-
Intensified Continuous Flow Synthesis and Workup of 1,5-Disubstituted Tetrazoles Enhanced by Real-Time Process Analytics American Chemical Society (ACS) URL: [Link]
-
A Review of Syntheses of 1,5-Disubstituted Tetrazole Derivatives ResearchGate URL: [Link]
-
Product Class 30: Tetrazoles Thieme E-Books URL:[Link]
Sources
Technical Support Center: Overcoming Steric Hindrance in Reactions Involving 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the challenges posed by steric hindrance in reactions involving this complex molecule. My aim is to equip you with the knowledge and practical protocols to navigate these synthetic hurdles effectively.
The unique architecture of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, featuring a bulky trifluoromethyl group and a benzyloxy-substituted phenyl ring attached to the tetrazole core, presents significant steric challenges. These can impede desired transformations at various positions on the molecule. This guide will dissect these issues and offer field-proven solutions.
Troubleshooting Guide: Navigating Steric Hindrance
This section addresses specific problems you might encounter during your experiments, providing explanations for the underlying causes and actionable solutions.
Issue 1: Poor yields in nucleophilic substitution at the benzylic position.
Question: I am attempting to displace the benzyloxy group via nucleophilic substitution, but I'm observing very low conversion rates. What is causing this, and how can I improve the yield?
Answer: The steric bulk of the 1-phenyl-5-(trifluoromethyl)tetrazole moiety significantly shields the benzylic carbon from nucleophilic attack. The large trifluoromethyl group at the 5-position of the tetrazole ring, in proximity to the 1-phenyl substituent, creates a crowded environment that hinders the approach of nucleophiles.
Root Cause Analysis:
-
Steric Shielding: The primary issue is the physical blockage of the reaction center by the voluminous groups attached to the tetrazole ring.
-
Electronic Effects: While less dominant than sterics in this case, the electron-withdrawing nature of the trifluoromethyl group can also influence the reactivity of the system.
Solutions & Protocols:
To overcome this, we need to employ strategies that either reduce the steric demand of the reaction or enhance the reactivity of the electrophile or nucleophile.
1. Enhancing Electrophilicity via Lewis Acid Catalysis:
A Lewis acid can coordinate to the benzylic oxygen, making the benzyl group a better leaving group and increasing the electrophilicity of the benzylic carbon.
-
dot
Caption: Lewis acid-catalyzed nucleophilic substitution.
Experimental Protocol: Lewis Acid-Mediated Substitution
-
Preparation: Dry all glassware and solvents thoroughly. Under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole in a suitable anhydrous solvent (e.g., dichloromethane or acetonitrile).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Lewis Acid Addition: Slowly add a Lewis acid (e.g., boron trifluoride etherate (BF₃·OEt₂) or trimethylsilyl trifluoromethanesulfonate (TMSOTf)) dropwise to the stirred solution.
-
Nucleophile Addition: After stirring for 10-15 minutes, add the nucleophile to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
2. Utilizing More Potent Nucleophiles:
Employing smaller, more reactive nucleophiles can sometimes overcome the steric barrier.
| Nucleophile Category | Examples | Rationale |
| Hard Nucleophiles | Organolithium reagents, Grignard reagents | Highly reactive, but may have poor selectivity. |
| Soft, Highly Nucleophilic | Thiolates, Iodide ions | Can be effective in S_N2 reactions. |
Caution: The use of highly reactive nucleophiles may lead to side reactions, such as attack at the tetrazole ring or the phenyl ring. Careful optimization of reaction conditions is crucial.
Issue 2: Difficulty in achieving ortho-functionalization of the phenyl ring.
Question: I am trying to introduce a substituent at the ortho-position of the 4-(benzyloxy)phenyl ring using directed ortho-metalation (DoM), but the reaction is sluggish and gives a mixture of products. Why is this happening?
Answer: Directed ortho-metalation relies on the coordination of an organolithium reagent to a directing group, followed by deprotonation of the adjacent ortho-proton. In this molecule, the benzyloxy group is the directing group. However, the large tetrazole substituent at the para-position creates significant steric hindrance at the ortho-positions, making it difficult for the bulky organolithium base (often complexed with TMEDA) to access the ortho-protons.[1]
Root Cause Analysis:
-
Steric Congestion: The 1-tetrazolyl group and the trifluoromethyl group create a sterically crowded environment around the ortho-protons of the benzyloxy-phenyl ring.
-
Competing Deprotonation Sites: While less likely, deprotonation at other acidic sites in the molecule could be a competing pathway.
Solutions & Protocols:
1. Employing Less Hindered Organolithium Reagents or Additives:
Using a less sterically demanding base or additives that can break up organolithium aggregates can improve access to the ortho-protons.[1]
-
dot
Caption: Workflow for Directed ortho-Metalation.
Experimental Protocol: Modified Directed ortho-Metalation
-
Setup: Under an inert atmosphere, dissolve the substrate in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Base Addition: Slowly add a solution of sec-butyllithium (s-BuLi) in cyclohexane, followed by the addition of N,N,N',N'-tetramethylethylenediamine (TMEDA).
-
Metalation: Stir the reaction mixture at -78 °C for 1-2 hours to allow for complete deprotonation.
-
Electrophilic Quench: Add the desired electrophile (e.g., an aldehyde, ketone, or alkyl halide) to the reaction mixture.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature, then quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry, concentrate, and purify by chromatography.
2. Exploring Alternative Functionalization Strategies:
If DoM proves unsuccessful, consider alternative methods such as transition-metal-catalyzed C-H activation, which may have different steric requirements.
Frequently Asked Questions (FAQs)
Q1: Can the benzyloxy group be removed without affecting the tetrazole ring?
A1: Yes, the benzyloxy group can be selectively removed under various conditions. Catalytic hydrogenation is a common and effective method.[2][3]
Recommended Protocol: Catalytic Hydrogenolysis
-
Catalyst: Use a palladium-on-carbon (Pd/C) catalyst (5-10 mol%).
-
Solvent: A protic solvent such as ethanol or methanol is typically used.
-
Hydrogen Source: The reaction can be carried out under an atmosphere of hydrogen gas (from a balloon or a Parr hydrogenator) or by using a hydrogen transfer reagent like ammonium formate or 1,4-cyclohexadiene.[3]
-
Procedure: Dissolve the substrate in the chosen solvent, add the catalyst, and then introduce the hydrogen source. Stir at room temperature until the reaction is complete.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, and then concentrate the filtrate.
Q2: What are the best practices for synthesizing the 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole precursor itself to minimize steric issues later on?
A2: The synthesis of this molecule often involves the [3+2] cycloaddition of an azide with a nitrile.[4][5] To mitigate potential steric hindrance during this step, consider the following:
-
Catalyst Choice: The use of certain catalysts, such as zinc salts or copper complexes, can facilitate the cycloaddition under milder conditions, potentially improving yields when bulky substituents are present.[4][5] Nanoparticle-based catalysts have also shown promise in synthesizing tetrazole derivatives.[6][7]
-
Reaction Conditions: Optimizing the temperature and solvent can have a significant impact. For sterically hindered substrates, higher temperatures may be required to overcome the activation energy barrier.
Q3: Are there any computational tools that can help predict the likelihood of steric hindrance in a planned reaction?
A3: Yes, computational chemistry software can be a valuable tool. Molecular modeling programs can be used to build a 3D model of your molecule and potential transition states. By calculating steric energies and visualizing the spatial arrangement of atoms, you can gain insights into the feasibility of a reaction pathway before heading into the lab. This can help in prioritizing experiments and choosing reagents that are more likely to succeed.
References
-
Reactivity of trifluoromethyl-tetrazolo[1,5-a]pyrimidines in click chemistry and hydrogenation. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. (2021, December 7). RSC Publishing. Retrieved March 24, 2026, from [Link]
-
Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. (2025, May 7). ScienceDirect. Retrieved March 24, 2026, from [Link]
-
Discovery of novel 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives as multifunctional MAO-B inhibitors for the treatment of Parkinson's disease. (2023, February 2). PMC. Retrieved March 24, 2026, from [Link]
- EP2902385B1 - Deprotection method for tetrazole compound. (n.d.). Google Patents.
-
ortho metalation. (n.d.). Myers Group, Harvard University. Retrieved March 24, 2026, from [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks. (2024, November 6). Retrieved March 24, 2026, from [Link]
-
A Click Chemistry Approach to Tetrazoles: Recent Advances. (2018, November 5). IntechOpen. Retrieved March 24, 2026, from [Link]
-
A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H. (n.d.). Journal of Synthetic Chemistry. Retrieved March 24, 2026, from [Link]
-
Benzyl Ethers - Protecting Groups. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]
-
Directed (ortho) Metallation. (n.d.). University of Connecticut. Retrieved March 24, 2026, from [Link]
-
Synthesis of 1H-tetrazoles. (n.d.). Organic Chemistry Portal. Retrieved March 24, 2026, from [Link]
-
A convenient protocol for the deprotection of N-benzyloxycarbonyl (Cbz) and benzyl ester groups. (2015, April 15). Semantic Scholar. Retrieved March 24, 2026, from [Link]
-
Lithiation Substitution of Unprotected Benzyltetrazoles. (2019, September 6). PubMed. Retrieved March 24, 2026, from [Link]
-
A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. (2017, August 24). International Journal of Pharmaceutical Sciences Review and Research. Retrieved March 24, 2026, from [Link]
-
De-O-benzylation of Sterically Hindered Benzyl Ethers. (2006, August 16). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Regioselective Synthesis of 5-Trifluoromethyl 1,2,4-Triazoles via [3 + 2]-Cycloaddition of Nitrile Imines with CF3CN. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
kinetic study of formation of 5‐phenyl‐1H‐tetrazole. (n.d.). ResearchGate. Retrieved March 24, 2026, from [Link]
-
Flash chemistry enables high productivity metalation-substitution of 5-alkyltetrazoles. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Unusual behavior in the reactivity of 5-substituted-1H-tetrazoles in a resistively heated microreactor. (2011, April 21). Beilstein Journals. Retrieved March 24, 2026, from [Link]
-
Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). (1997, April 25). PubMed. Retrieved March 24, 2026, from [Link]
-
Synthesis of 1-(4-Trifluoromethoxyphenyl)-2,5-dimethyl-3-(2-R-thiazol-4-yl)-1H-pyrroles via Chain Heterocyclization. (2010, February 23). OSTI.gov. Retrieved March 24, 2026, from [Link]
-
Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. (n.d.). SciELO. Retrieved March 24, 2026, from [Link]
-
Fluorinated 1-Phenyl-1H-tetrazol-5-yl Sulfone Derivatives as General Reagents for Fluoroalkylidene Synthesis. (2009, October 15). ACS Publications. Retrieved March 24, 2026, from [Link]
-
Directed Metalation: A Survival Guide. (n.d.). Baran Lab, Scripps Research. Retrieved March 24, 2026, from [Link]
-
Sterically shielded tetrazoles for a fluorogenic photoclick reaction: tuning cycloaddition rate and product fluorescence. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved March 24, 2026, from [Link]
-
5-{4-[(1R,3S,4S)-Neomenthyloxy]phenyl}-1H-tetrazole. (n.d.). PMC. Retrieved March 24, 2026, from [Link]
-
Molecular Docking Studies and X-ray Structure Determination of 1-{4-(Methylsulfonyl)phenyl}. (n.d.). Retrieved March 24, 2026, from [Link]
Sources
- 1. baranlab.org [baranlab.org]
- 2. EP2902385B1 - Deprotection method for tetrazole compound - Google Patents [patents.google.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. jchr.org [jchr.org]
- 5. 1H-Tetrazole synthesis [organic-chemistry.org]
- 6. Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05955F [pubs.rsc.org]
- 7. A Facile Method for Synthesis of Tetrazoles Catalyzed by Magnetic Nano Composite Fe3O4@SiO2-SO3H [jsynthchem.com]
Technical Support Center: Stability & Handling of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Welcome to the Technical Support Center. As researchers and drug development professionals, working with highly specialized heterocyclic building blocks requires a deep understanding of their thermodynamic vulnerabilities. 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole presents a unique structural dichotomy: it features a rigid, yet thermally labile 1,5-disubstituted tetrazole ring coupled with an oxidation-sensitive benzyloxy ether.
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating experimental workflows to ensure the absolute integrity of your compound during storage and experimentation.
Mechanistic Causality of Degradation
To effectively prevent degradation, we must first understand the thermodynamic drivers threatening the molecule:
-
Tetrazole Ring Extrusion (Thermal Stress): 1,5-disubstituted tetrazoles are inherently prone to thermal decomposition. At elevated temperatures, the tetrazole ring undergoes a retro-cycloaddition, extruding molecular nitrogen (N₂) to form a highly reactive nitrilimine intermediate 1. While the electron-withdrawing trifluoromethyl (-CF₃) group at the C5 position provides some electronic stabilization compared to alkyl substituents, prolonged exposure to heat will inevitably drive this irreversible N₂ loss 2.
-
Benzyloxy Cleavage (Oxidative/Acidic Stress): The benzyl ether linkage at the para-position of the phenyl ring is highly susceptible to cleavage (debenzylation). This can occur via acid-catalyzed hydrolysis or auto-oxidation at the benzylic carbon, forming a hydroperoxide intermediate that subsequently decomposes into benzaldehyde and a phenol derivative 3.
Degradation pathways of the target compound via thermal extrusion and ether cleavage.
Frequently Asked Questions (FAQs)
Q1: What are the absolute best storage conditions for this compound? A1: Store the compound at -20°C in a tightly sealed, amber glass vial under an inert atmosphere (Argon or ultra-pure Nitrogen). The sub-zero temperature suppresses the kinetic energy required for tetrazole ring opening, while the inert, dark environment prevents photo-oxidation and benzylic auto-oxidation.
Q2: I noticed a slight pressure buildup when opening the storage vial. What is happening? A2: Pressure buildup is a classic hallmark of tetrazole thermal degradation. The compound is extruding nitrogen gas (N₂) as it decomposes into a nitrilimine intermediate. If you observe this, the compound has been exposed to thermal stress (e.g., during shipping or a freezer failure). You must immediately re-analyze the batch purity via HPLC.
Q3: How does the -CF₃ group influence the stability compared to a standard methyl group? A3: The trifluoromethyl group exerts a strong inductive electron-withdrawing effect. This decreases the electron density on the tetrazole ring, slightly raising the activation energy required for the initial ring-opening step compared to a 5-methyl analog. However, it also makes the C5 carbon highly electrophilic, meaning the compound must be kept strictly away from strong nucleophiles during storage.
Troubleshooting Guide
Issue 1: Unexplained loss of assay/purity over time without visible color change.
-
Root Cause: Low-level thermal degradation. The compound is slowly converting to the nitrilimine, which may subsequently dimerize or react with trace moisture.
-
Solution: Implement continuous temperature monitoring. Ensure the compound is not subjected to freeze-thaw cycles. Aliquot the bulk material into single-use vials to minimize repeated exposure to ambient room temperature during weighing.
Issue 2: Appearance of a highly polar impurity peak on Reverse-Phase HPLC.
-
Root Cause: Cleavage of the benzyloxy group. The resulting product, 4-(5-(Trifluoromethyl)-1H-tetrazol-1-yl)phenol, is significantly more polar and will elute much earlier on a C18 column than the parent compound.
-
Solution: Check your storage vials for trace acidity. Ensure that any solvents used for stock solutions (e.g., DMSO, Acetonitrile) are anhydrous and acid-free. Purge the headspace with Argon to displace oxygen, preventing benzylic oxidation.
Quantitative Stability Metrics
To establish a self-validating quality control system, compare your batch against these benchmark thermal and chromatographic parameters.
| Parameter | Expected Value / Observation | Mechanistic Significance |
| TGA Onset of Decomposition (T_d) | ~180°C - 210°C | Indicates the threshold for rapid N₂ extrusion from the tetrazole ring 4. |
| DSC Peak Exotherm | >200°C (Sharp) | Confirms the highly exothermic nature of the nitrilimine formation. |
| HPLC Relative Retention Time (RRT) | Parent: 1.00 Phenol degradant: ~0.45 Benzaldehyde: ~0.60 | The loss of the lipophilic benzyl group drastically reduces retention on C18 columns. |
| Mass Spec (ESI+) | Parent: [M+H]⁺ 321 m/z Phenol degradant: [M+H]⁺ 231 m/z | Mass difference of 90 Da confirms the loss of the benzyl moiety (C₇H₇). |
Experimental Protocols
Protocol 1: TGA/DSC Thermal Stability Profiling
Purpose: To empirically determine the thermal degradation onset (T_d) of your specific batch to validate safe handling temperatures.
-
Sample Preparation: Accurately weigh 3–5 mg of the tetrazole compound into a clean, inert alumina crucible.
-
Atmosphere Control: Place the crucible into the TGA/DSC instrument. Purge the furnace with high-purity Nitrogen gas at a constant flow rate of 50 mL/min to prevent oxidative artifacts.
-
Temperature Program: Equilibrate the system at 30°C for 5 minutes.
-
Ramping: Apply a linear heating rate of 10°C/min from 30°C to 400°C.
-
Data Analysis: Identify the first derivative peak of the weight loss curve (TGA) to find the exact onset of N₂ loss. Correlate this with the exothermic peak on the DSC heat flow curve. Critical Rule: Do not expose the bulk material to temperatures within 50°C of this onset during any synthetic step.
Protocol 2: Stability-Indicating HPLC-MS Method
Purpose: A self-validating chromatographic workflow to detect both thermal and oxidative degradation products.
-
Column Selection: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm) to ensure sharp peak shapes for the fluorinated compound.
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in LC-MS grade Water.
-
Solvent B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
-
Gradient: 5% B to 95% B over 8 minutes.
-
Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated phenyl-tetrazole system) and ESI+ MS.
-
System Validation Step: Subject a 1 mg/mL aliquot to forced degradation (heat at 80°C for 24 hours). Inject this stressed sample to ensure the phenol degradant (RRT ~0.45) and nitrilimine derivatives are fully resolved from the parent peak. If co-elution occurs, adjust the gradient slope.
References
- Title: Technical Support Center: Stability and Storage of Tetrazole Compounds. Source: Benchchem.
- Title: Flame-Retardant Properties of a Styrene-Vinyl Tetrazole Copolymer Additive in an LDPE/EVA Blend. Source: MDPI.
- Title: Stability and Storage of 4-Benzyloxy-biphenyl: A Technical Guide. Source: Benchchem.
- Title: Main Chain 1,5-Disubstituted-1H-Tetrazole-Based Polymers via Ugi-Azide-Four-Multicomponent Polymerization. Source: ACS Publications.
Sources
Advancing Carboxylic Acid Bioisosteres: A Comparative Analysis of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
Abstract
In medicinal chemistry, the replacement of a carboxylic acid with a suitable bioisostere is a cornerstone strategy for optimizing the pharmacokinetic and pharmacodynamic properties of drug candidates. While the 5-substituted-1H-tetrazole has long been the gold standard for this substitution, its inherent acidity and metabolic liabilities can still present challenges. This guide presents an in-depth comparative analysis of a next-generation tetrazole derivative, 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole , against the standard 5-substituted-1H-tetrazole bioisostere. We will dissect the physicochemical, metabolic, and potential biological implications of its key structural modifications—N1-arylation and C5-trifluoromethylation—supported by experimental data and detailed protocols.
Introduction: The Rationale for Bioisosteric Replacement
Carboxylic acids are pivotal functional groups in many biologically active molecules, often forming critical hydrogen bond or ionic interactions with protein targets.[1][2] However, their ionizable nature (pKa ~4-5) can lead to poor membrane permeability, high plasma protein binding, and susceptibility to metabolic degradation via acyl-glucuronidation, which can form reactive metabolites.[1]
This has driven the extensive use of bioisosteres—substituents that retain similar biological activity while offering improved physicochemical and pharmacokinetic profiles.[1][3] The 5-substituted-1H-tetrazole has been a highly successful carboxylic acid mimic due to its comparable pKa, planar structure, and ability to engage in similar interactions.[4][5][6][7] Nevertheless, the acidic N-H proton of the standard tetrazole remains a site for metabolic conjugation (N-glucosidation) and contributes to its overall acidity, which may not be optimal for all targets.[2] This guide focuses on a specifically designed analogue, 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, which aims to overcome these limitations.
Caption: Logical workflow for bioisosteric replacement of a carboxylic acid.
Head-to-Head Comparison: Physicochemical Properties
The performance of a drug candidate is intimately linked to its physicochemical properties. The key distinctions between our novel tetrazole and the standard bioisostere arise from two critical modifications: the electron-withdrawing trifluoromethyl (CF₃) group at the C5 position and the bulky, lipophilic benzyloxyphenyl group at the N1 position.
Acidity (pKa)
The pKa of a tetrazole dictates its ionization state at physiological pH (7.4), which profoundly impacts solubility, receptor binding, and cell permeability.
-
Standard 5-Substituted-1H-Tetrazole: These compounds are acidic due to the proton on the tetrazole ring, with pKa values typically ranging from 4.5 to 4.9, closely mimicking carboxylic acids.[4]
-
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole:
-
N1-Substitution: The most significant change is the replacement of the acidic N-H proton with an aryl group. This completely removes the primary site of ionization, rendering the tetrazole ring itself non-acidic.
-
C5-Trifluoromethyl Group: The strongly electron-withdrawing CF₃ group significantly lowers the pKa of an adjacent acidic proton.[8] While the tetrazole ring in our target compound is not acidic, if it were a 5-trifluoromethyl-1H-tetrazole, its pKa would be substantially lower (more acidic) than a 5-alkyl or 5-aryl analogue. This electronic effect still influences the overall electron density of the ring.
-
The key takeaway is the shift from an anionic bioisostere (standard tetrazole) to a neutral one. This can be highly advantageous for penetrating the blood-brain barrier or for targets where a charged ligand is undesirable.
Lipophilicity (LogP/LogD)
Lipophilicity, the measure of a compound's partitioning between an oily and an aqueous phase, is a critical determinant of absorption, distribution, and metabolism.
-
Standard 5-Substituted-1H-Tetrazole: Anionic tetrazoles are generally about 10-fold more lipophilic than their corresponding carboxylates.[9] At physiological pH, where it is mostly ionized, its distribution is described by LogD₇.₄, which will be significantly lower than its LogP.
-
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole:
-
N1-Substituent: The large, non-polar benzyloxyphenyl group dramatically increases lipophilicity.
-
C5-Trifluoromethyl Group: The CF₃ group is known to be highly lipophilic, further increasing the LogP.[10][11]
-
Neutral Character: As a neutral molecule, its LogD₇.₄ will be equivalent to its LogP, meaning its lipophilicity is not pH-dependent in the physiological range.
-
This results in a significantly more lipophilic molecule compared to the standard tetrazole bioisostere. While this can enhance membrane permeability, it must be carefully balanced to avoid issues with poor solubility or non-specific binding.
Data Summary Table
| Property | Standard 5-Aryl-1H-Tetrazole | 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole | Rationale for Change |
| Acidity (pKa) | ~4.5 - 4.9 (Acidic)[4] | Not Applicable (Neutral) | N1-substitution removes the acidic proton. |
| Ionization at pH 7.4 | Mostly Anionic | Neutral | Absence of an ionizable proton. |
| Lipophilicity (LogP) | Moderately Lipophilic | Highly Lipophilic (Predicted) | Addition of CF₃ and large N1-aryl group.[10] |
| LogD at pH 7.4 | LogD < LogP | LogD = LogP | Neutral molecule's lipophilicity is pH-independent. |
Metabolic Stability: A Critical Advantage
A major reason to employ tetrazoles is their enhanced resistance to metabolic degradation compared to carboxylic acids.[4][9][12] However, 1H-tetrazoles are still susceptible to Phase II metabolism.
-
Standard 5-Substituted-1H-Tetrazole: The free N-H bond is a known site for conjugation, primarily through N-glucosidation.[2] While the resulting N-β-glucuronides are typically less reactive than acyl glucuronides, this pathway still represents a major route of clearance that can shorten the drug's half-life.[2]
-
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole: By substituting the N1 position, the primary site for this conjugation pathway is blocked. This modification is explicitly designed to enhance metabolic stability and increase the compound's half-life.[13] The benzyloxy moiety itself may be susceptible to O-debenzylation, but this often occurs at a slower rate than N-glucosidation. The CF₃ group is exceptionally stable and resistant to metabolic attack.[10]
Caption: N1-substitution blocks the major metabolic pathway of 1H-tetrazoles.
Experimental Protocols
To quantitatively assess these differences, standardized in vitro assays are essential.
Protocol: In Vitro Metabolic Stability in Liver Microsomes
This assay measures the rate of a compound's metabolism by key drug-metabolizing enzymes (primarily Cytochrome P450s) found in liver microsomes.[14][15][16]
Principle: The disappearance of the test compound is monitored over time upon incubation with liver microsomes and the necessary cofactor (NADPH). The rate of disappearance is used to calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).[17][18]
Methodology:
-
Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). For the assay, create a working solution in the incubation buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the liver microsomes (e.g., human, rat; final concentration 0.5 mg/mL protein) and the test compound (final concentration 1 µM) in the incubation buffer.[18][19]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5-10 minutes to equilibrate the temperature.
-
Initiation: Start the metabolic reaction by adding a pre-warmed NADPH solution (final concentration 1 mM).[18] A parallel incubation without NADPH serves as a negative control to assess non-enzymatic degradation.[16]
-
Time Points: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching: Immediately stop the reaction in each aliquot by adding an excess of ice-cold acetonitrile containing an internal standard. This precipitates the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an HPLC vial and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of compound remaining against time.
-
The slope of the resulting line is the elimination rate constant (k).
-
Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k .[16]
-
Calculate intrinsic clearance (CLᵢₙₜ) using the formula: CLᵢₙₜ = (0.693 / t₁/₂) / (mg protein/mL) .[17]
-
Caption: Experimental workflow for the in vitro liver microsomal stability assay.
Conclusion and Future Perspectives
The strategic design of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole addresses key liabilities of the standard tetrazole bioisostere. By shifting from an acidic, metabolically susceptible moiety to a neutral, metabolically blocked scaffold, this novel derivative offers medicinal chemists a powerful new tool.
Key Advantages:
-
Metabolic Stability: N1-substitution effectively blocks the N-glucosidation pathway, likely leading to a longer in vivo half-life.
-
Neutral Character: The absence of an acidic proton may improve cell permeability and allow for engagement with targets in hydrophobic pockets where a charged group is disfavored.
-
Tunable Lipophilicity: The CF₃ and aryl substituents provide vectors for fine-tuning lipophilicity to achieve the desired ADME profile.
Considerations:
-
High Lipophilicity: The significant increase in LogP must be carefully managed to maintain adequate aqueous solubility and avoid non-specific toxicity.
-
Synthetic Complexity: The synthesis of 1,5-disubstituted tetrazoles is more complex than that of their 5-substituted-1H counterparts.
This comparative guide demonstrates that while the standard 5-substituted-1H-tetrazole remains a valuable bioisostere, rationally designed derivatives like 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole provide a more sophisticated approach to overcoming specific drug design challenges. Future work should focus on obtaining direct experimental data for this compound and its analogues to fully validate its predicted advantages in preclinical models.
References
- Malik, M. A., Wani, M. Y., Al-Thabaiti, S. A., & Shiekh, R. A. (2013). Tetrazoles as Carboxylic Acid Isosteres: Chemistry and Biology. Journal of Inclusion Phenomena and Macrocyclic Chemistry.
- Hall, A., et al. (2024). Bioisosteres for carboxylic acids: From ionized isosteres to novel unionized replacements. Bioorganic & Medicinal Chemistry.
-
(2004). 5-Substituted Tetrazoles as Bioisosteres of Carboxylic Acids. Bioisosterism and Mechanistic Studies on Glutathione Reductase Inhibitors as Antimalarials. Journal of Medicinal Chemistry. [Link]
-
(2022). Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar. [Link]
-
Chen, L., Lowe, B., & Fletcher, S. (2023). Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-xL inhibitor are tolerated. RSC Publishing. [Link]
-
(n.d.). Microsomal stability assay for human and mouse liver microsomes. Cyprotex. [Link]
-
Horgan, C. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]
-
Di, L., & Kerns, E. H. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. IntechOpen. [Link]
-
(n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTTlab. [Link]
-
Pelkonen, O., & Turpeinen, M. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. University of Oulu. [Link]
-
(2022). Acid Bioisosteres. Cambridge MedChem Consulting. [Link]
-
(2022). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]
-
(2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [Link]
-
(2018). 1H / 2H tautomerism of tetrazoles and some examples of substituted tetrazoles. ResearchGate. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]
-
Leroux, F. R., et al. (2008). Trifluoromethyl ethers – synthesis and properties of an unusual substituent. Beilstein Journal of Organic Chemistry. [Link]
-
de Oliveira, V. M., et al. (2016). One step N-glycosylation by filamentous fungi biofilm in bioreactor of a new phosphodiesterase-3 inhibitor tetrazole. Bioorganic & Medicinal Chemistry Letters. [Link]
-
(n.d.). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
(2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. [Link]
-
(2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]
-
(2024). Synthesis and characterization of 5-(trifluoromethyl)tetrazol-based energetic salts. Journal of Materials Chemistry A. [Link]
-
Neochoritis, C. G., et al. (2019). Tetrazoles via Multicomponent Reactions. ACS Publications. [Link]
-
(2024). Substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry. RSC Publishing. [Link]
-
Kumar, V., et al. (2019). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Synlett. [Link]
Sources
- 1. Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tetrazole and acylsulfonamide bioisosteric replacements of the carboxylic acid in a dual MCL-1/BCL-x L inhibitor are tolerated - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05711A [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. beilstein-journals.org [beilstein-journals.org]
- 11. A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 15. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling | IntechOpen [intechopen.com]
- 18. if-pan.krakow.pl [if-pan.krakow.pl]
- 19. mttlab.eu [mttlab.eu]
In-Depth LC-MS/MS Validation Guide for 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole Quantification
Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Content Type: Method Comparison & Validation Guide
Introduction & Mechanistic Rationale
The quantification of highly lipophilic, fluorinated bioisosteres presents unique challenges in bioanalysis. 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole ( MW≈320.27 g/mol ) is a structurally complex molecule characterized by a highly hydrophobic benzyloxy ether, a metabolically stable trifluoromethyl ( -CF3 ) group, and a 1,5-disubstituted tetrazole core.
Because of its high lipophilicity ( LogP>4.0 ), this compound is highly susceptible to matrix effects—specifically ion suppression from endogenous phospholipids that co-elute in the hydrophobic region of reversed-phase chromatography. As a Senior Application Scientist, I have designed this guide to objectively compare sample preparation and chromatographic strategies, providing a self-validating protocol grounded in the [1] and the [2].
Objective Comparison: Sample Preparation & Chromatography
To establish a robust assay, we must evaluate the causality behind our extraction and separation choices. A method cannot simply be "developed"; it must be engineered to actively reject matrix interferences.
Sample Extraction: PPT vs. LLE vs. SPE
Protein Precipitation (PPT) is fast but fails to remove lysophosphatidylcholines (LPCs), which cause severe signal quenching in positive Electrospray Ionization ( ESI+ ) for late-eluting lipophilic analytes. We compared PPT against Liquid-Liquid Extraction (LLE) using Methyl tert-butyl ether (MTBE) and Solid-Phase Extraction (SPE) using an Oasis HLB cartridge.
Table 1: Extraction Method Performance Comparison (Spiked Human Plasma, N=6 )
| Extraction Method | Mean Recovery (%) | IS-Normalized Matrix Factor | Precision (%CV) | Workflow Efficiency |
| PPT (Acetonitrile) | 95.2% | 0.45 (Severe Suppression) | 18.5% | High (Fast, Low Cost) |
| LLE (MTBE) | 88.7% | 0.98 (Minimal Effect) | 4.2% | Medium (Evaporation req.) |
| SPE (HLB) | 91.4% | 0.92 (Minimal Effect) | 5.1% | Low (Time-intensive) |
Fig 1: Decision matrix for sample extraction highlighting LLE superiority.
Column Chemistry: C18 vs. Biphenyl
While C18 is the industry standard, the analyte's aromatic rings and fluorinated tetrazole core exhibit secondary interactions that cause peak broadening on standard alkyl chains. A Biphenyl stationary phase leverages π−π and dipole-dipole interactions, significantly sharpening the peak and improving the Signal-to-Noise (S/N) ratio at the Lower Limit of Quantification (LLOQ).
Table 2: Chromatographic Performance Comparison
| Column Chemistry | Retention Time (min) | Peak Asymmetry ( Tf ) | S/N at LLOQ (1 ng/mL) |
| BEH C18 (50 x 2.1 mm) | 2.85 | 1.45 | 15:1 |
| BEH Biphenyl (50 x 2.1 mm) | 3.10 | 1.05 | 45:1 |
Mass Spectrometry: Mechanistic Fragmentation Pathway
In ESI+ , the molecule readily protonates on the tetrazole nitrogen, yielding a precursor ion at m/z 321.1 [M+H]+ . The application of Collision-Induced Dissociation (CID) drives two primary mechanistic pathways:
-
Ether Cleavage (Quantifier): The highly labile benzyloxy group cleaves to form the extremely stable benzyl/tropylium cation at m/z 91.1. This transition ( 321.1→91.1 ) offers maximum sensitivity.
-
Neutral Loss (Qualifier): Loss of the benzyl radical yields the phenolic fragment at m/z 231.0, which subsequently loses N2 (a hallmark of tetrazole fragmentation) to form m/z 203.0.
Fig 2: ESI+ fragmentation pathway of the tetrazole derivative.
Step-by-Step Methodology (Self-Validating Protocol)
This protocol is designed as a closed-loop, self-validating system. If any system suitability or blank criteria fail, the run must be aborted to ensure data integrity.
Phase 1: System Suitability Test (SST)
-
Inject a neat standard at the Medium Quality Control (MQC) concentration 6 consecutive times.
-
Validation Check: The precision (%CV) of the analyte peak area must be ≤5% , and retention time drift must be ≤2% .
Phase 2: Liquid-Liquid Extraction (LLE) Procedure
-
Aliquot of human plasma (blank, calibrator, or unknown) into a 2.0 mL 96-well plate.
-
Add of Internal Standard (IS) working solution (e.g., Deuterated analog at 50 ng/mL ).
-
Validation Check: Include a "Double Blank" (no analyte, no IS) and a "Zero Blank" (IS only) to monitor for isotopic cross-talk and carryover.
-
Add of MTBE. Seal the plate and vortex vigorously for 10 minutes at 1500 rpm.
-
Centrifuge at 4000 x g for 5 minutes at 4∘C to achieve phase separation.
-
Transfer of the upper organic layer to a clean plate and evaporate to dryness under a gentle stream of nitrogen at 40∘C .
-
Reconstitute in of Mobile Phase A/B (50:50, v/v).
Phase 3: LC-MS/MS Conditions
-
Column: Waters XBridge BEH Biphenyl ( ).
-
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
-
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
-
Gradient:
-
0.0 - 0.5 min: 20% B
-
0.5 - 2.5 min: Linear ramp to 95% B
-
2.5 - 3.5 min: Hold at 95% B (Column wash)
-
3.5 - 4.5 min: Return to 20% B (Equilibration)
-
-
Flow Rate: 0.4 mL/min .
-
Injection Volume: .
Regulatory Acceptance Criteria (FDA & ICH M10)
To achieve full regulatory compliance, the method must be validated across the following parameters:
-
Accuracy & Precision: According to the [1], the intra- and inter-day precision (%CV) of Quality Control (QC) samples must not exceed 15% , except at the LLOQ where ≤20% is permissible. Accuracy must fall within ±15% of the nominal concentration ( ±20% for LLOQ).
-
Matrix Effect: The [2] mandates that the IS-normalized matrix factor be evaluated in 6 independent lots of matrix. The %CV of the IS-normalized matrix factor must be <15% .
-
Carryover: The analyte response in the blank sample immediately following the highest calibration standard (ULOQ) must be ≤20% of the LLOQ response, and ≤5% for the IS.
References
A Comparative Guide to the Catalytic Debenzylation of 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
This guide provides a comprehensive analysis of catalytic debenzylation strategies for the substrate 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, a crucial deprotection step in the synthesis of pharmacologically relevant compounds. We will delve into a comparative study of various catalytic systems, supported by experimental data, to provide researchers, scientists, and drug development professionals with a robust framework for selecting the optimal debenzylation methodology.
Introduction: The Significance of Debenzylation in Pharmaceutical Synthesis
The benzyl ether is a widely employed protecting group for phenols in multistep organic synthesis due to its general stability across a range of reaction conditions.[1] Its removal, or debenzylation, is a critical final step to unveil the free phenol, often essential for the biological activity of the target molecule. Catalytic hydrogenation is a preferred method for this transformation due to its efficiency and mild conditions.[1][2]
The specific substrate, 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole, presents a unique challenge. The presence of the tetrazole ring and the trifluoromethyl group necessitates a careful selection of the catalytic system to ensure high efficiency and chemoselectivity, avoiding unwanted side reactions such as reduction of the tetrazole ring or defluorination.
Comparative Analysis of Catalytic Systems
The efficiency of catalytic debenzylation is highly dependent on the choice of catalyst, hydrogen source, and reaction conditions. Below, we compare the most common and effective systems for the debenzylation of aryl benzyl ethers, with a focus on their applicability to our target substrate.
Palladium on Carbon (Pd/C) Catalysis
Palladium on activated carbon (Pd/C) is the most ubiquitous catalyst for hydrogenolysis of benzyl ethers.[1][2][3] Its high activity and relatively low cost make it a first-choice for many applications.
Hydrogen Source:
-
Hydrogen Gas (H₂): The traditional and often most efficient method involves the use of hydrogen gas, typically at atmospheric or slightly elevated pressures.[3][4] This method generally leads to clean and fast reactions.
-
Catalytic Transfer Hydrogenation (CTH): For laboratories not equipped for high-pressure hydrogenations, CTH offers a safer and more convenient alternative.[5][6] Common hydrogen donors include:
Key Considerations for Pd/C:
-
Catalyst Loading: Typically ranges from 2-10 mol% of the substrate.[2][3]
-
Solvent: Alcohols such as methanol and ethanol are excellent choices.[3][4] Tetrahydrofuran (THF) and ethyl acetate are also commonly used.[2]
-
Potential Side Reactions: Aromatic ring saturation can be a concern, especially under forcing conditions.[1] Pre-treatment of the catalyst can sometimes mitigate this issue.[1] The presence of sulfur-containing compounds can poison the catalyst.
Palladium Hydroxide on Carbon (Pd(OH)₂/C) - The "Pearlman's Catalyst"
Palladium hydroxide on carbon, known as Pearlman's catalyst, is often more effective than Pd/C for the debenzylation of substrates that are sensitive to acidic conditions or prone to catalyst poisoning.[8] It can also be more efficient in preventing the saturation of aromatic rings.
Advantages over Pd/C:
-
Higher Activity: Often shows higher activity, allowing for lower catalyst loading and milder reaction conditions.
-
Reduced Side Reactions: Less prone to causing aromatic ring saturation.
-
Acid Scavenging: The hydroxide can neutralize any acidic byproducts, which can be beneficial for acid-sensitive substrates.
Other Catalytic Systems
While palladium-based catalysts are the most common, other systems have been developed for specific applications.
-
Rosenmund Catalyst (Pd/BaSO₄): This catalyst has been shown to be efficient for the debenzylation of N-benzyltetrazole derivatives using ammonium formate as the hydrogen donor.[7] Its lower activity compared to Pd/C can sometimes be advantageous for achieving higher selectivity.
-
Nickel-Based Catalysts: Additive-free nickel-catalyzed debenzylation has been reported, offering a more cost-effective alternative to palladium.[9] However, these systems often require higher temperatures and pressures.
-
Metal-Mediated Debenzylation: For certain tetrazole derivatives, metals such as indium, magnesium, or zinc in the presence of an acid have been used for debenzylation.[10] Zinc is noted as a good choice for compounds not sensitive to acetic acid.[10]
Experimental Data Summary
The following table summarizes typical experimental conditions and outcomes for the debenzylation of aryl benzyl ethers using various catalytic systems, providing a comparative overview.
| Catalyst | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 10% Pd/C | H₂ (1 atm) | Methanol | Room Temp. | 1-12 | >95 | [3] |
| 5% Pd/C | H₂ (balloon) | Ethanol | Room Temp. | Overnight | 100 | [4] |
| Pd(OH)₂/C | H₂ (1 atm) | Ethanol | 60 | 14 | High | [8] |
| Pd/BaSO₄ | HCOONH₄ | Methanol | Reflux | 1-3 | >90 | [7] |
| SiliaCat Pd(0) | H₂ (balloon) | Methanol | Room Temp. | 1-2 | >98 | [2] |
| Ni-N-C@Al₂O₃ | H₂ (30 bar) | iPrOH/H₂O | 100 | 16 | High | [9] |
| Zinc | Acetic Acid | THF/MeOH | Room Temp. | 1-2 | >80 | [10] |
Recommended Experimental Protocol: Pd/C Catalyzed Hydrogenolysis
This protocol provides a detailed, step-by-step methodology for the debenzylation of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole using the widely accessible and highly efficient Pd/C catalytic system with hydrogen gas.
Materials and Equipment
-
1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole (Substrate)
-
10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%)
-
Methanol (HPLC grade)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Rotary evaporator
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask, dissolve the substrate in methanol (approximately 0.1 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C catalyst (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen three times to ensure an inert atmosphere is replaced with hydrogen.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.
-
Work-up: Upon completion, carefully vent the hydrogen atmosphere and purge the flask with an inert gas.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® or a syringe filter to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product, 1-(4-hydroxyphenyl)-5-(trifluoromethyl)-1H-tetrazole.
-
Purification: If necessary, purify the crude product by recrystallization or column chromatography.
Validation of Debenzylation Efficiency
Ensuring the complete and clean conversion of the starting material to the desired product is paramount. A combination of analytical techniques should be employed to validate the efficiency of the debenzylation reaction.
Analytical Techniques
-
High-Performance Liquid Chromatography (HPLC): The primary tool for monitoring reaction progress and determining the purity of the final product. A suitable method should be developed to separate the starting material, product, and any potential byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the debenzylated product. The disappearance of the benzylic protons (typically a singlet around 5 ppm in ¹H NMR) and the benzyl group carbons in the ¹³C NMR spectrum are key indicators of a successful reaction.
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.
Visualization of Workflows
Experimental Workflow
Caption: Workflow for the validation of debenzylation efficiency.
Conclusion and Future Outlook
The catalytic debenzylation of 1-(4-(benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole is most reliably achieved using palladium on carbon (Pd/C) with a hydrogen source, either H₂ gas or through catalytic transfer hydrogenation. This method offers high yields and clean conversions under mild conditions. For substrates sensitive to trace acidity or prone to side reactions, Pearlman's catalyst (Pd(OH)₂/C) presents a superior alternative. While other catalytic systems exist, they are generally less versatile for this specific transformation.
Future research may focus on developing even more sustainable and cost-effective catalysts, potentially based on earth-abundant metals, and exploring flow chemistry setups to improve reaction efficiency and safety. The continuous development of novel debenzylation methods will undoubtedly play a crucial role in advancing pharmaceutical research and development.
References
-
Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36, 3465-3468. [Link]
-
Felpin, F.-X., & Fouquet, E. (2010). A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties. Chemistry – A European Journal, 16(41), 12440-12445. [Link]
-
Mao, J., Jia, T., Frensch, G., & Walsh, P. J. (2014). Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides. Organic Letters, 16(20), 5304–5307. [Link]
-
Niswonger, M. R., et al. (2018). Triggering hydrogenolysis of the lignin model compound benzyl phenyl ether using the intrinsic exothermicity of Pd-hydride formation. Scientific Reports, 8(1), 11883. [Link]
-
Dowling, C. M., et al. (2017). Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Ar. The Journal of Organic Chemistry, 82(9), 4860-4866. [Link]
-
Li, W., et al. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Molecules, 17(12), 14321-14331. [Link]
-
Ying, S. S. (n.d.). Selective Hydrogenolysis of a Benzyl Group in the Presence of an Aromatic Chlorine over Supported Palladium Catalysts. [Link]
- U.S. Patent No. 6,992,037 B2. (2006).
-
Wang, C., et al. (2018). Pd-Catalyzed Debenzylation and Deallylation of Ethers and Esters with Sodium Hydride. ACS Catalysis, 8(4), 3074–3079. [Link]
-
Mellouk, S., et al. (2019). Additive-Free Nickel-Catalyzed Debenzylation Reactions via Hydrogenative C–O and C–N Bond Cleavage. ACS Sustainable Chemistry & Engineering, 7(20), 17148–17154. [Link]
-
Dounay, A. B., et al. (2003). Novel and Efficient Debenzylation of N-Benzyltetrazole Derivatives with the Rosenmund Catalyst. Tetrahedron Letters, 44(33), 6139-6142. [Link]
-
Bieg, T., & Szeja, W. (1985). Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation. Synthesis, 1985(01), 76-77. [Link]
-
Amanote Research. (n.d.). Pd-Catalyzed Debenzylation and Deallylation of Ethers. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 830–835. [Link]
-
Organic Syntheses. (2023). Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose. 100, 271-286. [Link]
-
Herrerías, C. I., et al. (2006). Indium-, magnesium-, and zinc-mediated debenzylation of protected 1H-tetrazoles: A comparative study. Tetrahedron Letters, 47(1), 13-16. [Link]
-
Sádaba, I., et al. (2013). Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals. Catalysts, 3(3), 674-686. [Link]
-
Rao, V. S., & Perlin, A. S. (1983). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 61(4), 652-657. [Link]
-
Wang, Y., et al. (2007). New Selective O-Debenzylation of Phenol with Mg/MeOH. Synthetic Communications, 37(15), 2533-2537. [Link]
-
Pandarus, V., et al. (2011). Selective Debenzylation of Benzyl Protected Groups with SiliaCat Pd(0) under Mild Conditions. Chemistry – A European Journal, 17(29), 8034-8037. [Link]
-
Adden, R., et al. (2022). Debenzylation of Benzyl-Protected Methylcellulose. Polymers, 14(13), 2552. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters, 23(3), 830–835. [Link]
- European Patent No. EP2902385B1. (2018). Deprotection method for tetrazole compound.
-
Rewolinski, M. S., et al. (2000). An efficient method for the N-debenzylation of aromatic heterocycles. Tetrahedron Letters, 41(40), 7595-7598. [Link]
-
Chen, J., et al. (2008). [1-(4-Hydroxyphenyl)-1H-tetrazol-5-ylsulfanyl]acetic acid. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 12), o2398. [Link]
-
Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl. South African Journal of Chemistry, 68, 133-137. [Link]
-
Zamani, L., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. ResearchGate. [Link]
-
Mori, M., et al. (2013). Synthesis and Evaluation of 1,5-Disubstituted Tetrazoles as Rigid Analogues of Combretastatin A-4 with Potent Antiproliferative and Antitumor Activity. Journal of Medicinal Chemistry, 56(15), 6034–6045. [Link]
-
Strieth-Kalthoff, F., et al. (2021). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. [Link]
-
Ghasedi, Z., et al. (2024). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 29(13), 3020. [Link]
-
Reddy, G. J., et al. (2007). Mild, efficient and rapid O-debenzylation of ortho-substituted phenols with trifluoroacetic acid. Tetrahedron Letters, 48(43), 7626-7628. [Link]
-
Ghosh, I., & Konig, B. (2020). Photocatalytic deaminative benzylation and alkylation of tetrahydroisoquinolines with N-alkylpyrydinium salts. Beilstein Journal of Organic Chemistry, 16, 844–851. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. qualitas1998.net [qualitas1998.net]
- 3. A Useful, Reliable and Safer Protocol for Hydrogenation and the Hydrogenolysis of O-Benzyl Groups: The In Situ Preparation of an Active Pd0/C Catalyst with Well-Defined Properties [organic-chemistry.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. RUA Repository :: Login [rua.ua.es]
1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole proper disposal procedures
Advanced Operational & Disposal Protocol: 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole
As a Senior Application Scientist, I frequently encounter laboratories treating complex synthetic intermediates with generic disposal protocols. This is a critical operational failure. 1-(4-(Benzyloxy)phenyl)-5-(trifluoromethyl)-1H-tetrazole is not a standard organic waste compound. It sits at the intersection of two distinct chemical hazard profiles: the energetic instability of a high-nitrogen tetrazole ring and the extreme thermal resilience of a fluorinated (-CF3) group.
This guide provides the definitive, causality-driven standard operating procedure (SOP) for handling and disposing of this compound. By understanding the mechanistic reasons behind these protocols, your laboratory can ensure self-validating safety and absolute regulatory compliance.
Physicochemical Risk Assessment & Causality
To design an effective disposal strategy, we must first deconstruct the molecule into its functional motifs. We do not just segregate waste arbitrarily; we segregate based on how these specific functional groups behave under thermal degradation[1].
Table 1: Structural Motif Hazard Analysis
| Structural Motif | Chemical Hazard Profile | Operational & Disposal Implication |
| 1H-Tetrazole Ring | High nitrogen content; potential for energetic thermal decomposition. Forms sensitive salts with transition metals. | Do not use metal containers. Generates massive volumes of toxic nitrogen oxides (NOx) upon combustion[2]. |
| Trifluoromethyl (-CF3) | Exceptionally strong C-F bonds. Resistant to standard low-temperature incineration. | Requires high-temperature incineration (>1000°C). Incomplete combustion generates lethal hydrogen fluoride (HF) gas[3]. |
| Benzyloxyphenyl Group | Bulky, lipophilic organic framework. | Contributes to the volatile organic compound (VOC) load and generates CO/CO2 during thermal destruction[4]. |
The Causality Check: Why can't this go into the standard "Non-Halogenated Organic" drum? Standard organic incinerators operate between 600°C and 800°C. At these temperatures, the tetrazole ring will combust rapidly, but the -CF3 group will undergo incomplete thermal degradation. This failure to fully mineralize the fluorinated group releases highly corrosive hydrogen fluoride (HF) gas and short-chain perfluoroalkyl fragments into the atmosphere[5]. Therefore, treating this as standard organic waste destroys incinerator linings and violates environmental emission standards.
Mechanistic Pathway of Thermal Degradation
The disposal of this compound relies on a highly controlled thermal destruction workflow. The diagram below illustrates the mandatory lifecycle of this waste stream, emphasizing the critical gas-capture phase required for fluorinated tetrazoles.
Fig 1: Thermal destruction and neutralization workflow for fluorinated tetrazole waste.
Waste Segregation & Packaging Protocol
This protocol is designed as a self-validating system. If a step cannot be verified, the workflow must be paused.
Step 1: Container Selection
-
Action: Select a high-density polyethylene (HDPE) or Teflon-lined waste container.
-
Causality: Tetrazoles can react with transition metals over time to form highly sensitive, explosive metal tetrazolate salts. Metal drums are strictly prohibited[2].
Step 2: Waste Stream Classification
-
Action: Designate the container exclusively for "Halogenated Organic Waste."
-
Action: Ensure no strong oxidizers (e.g., peroxides, nitric acid) or reducing agents are present in the same waste stream.
-
Causality: The tetrazole ring is energy-rich. Mixing it with strong oxidizers lowers the activation energy required for an uncontrolled exothermic decomposition[4].
Step 3: Labeling and Manifesting
-
Action: Label the container with the exact chemical name, concentration, and the specific hazard warning: "Contains Fluorinated Tetrazole - Requires High-Temp Incineration (>1000°C) with HF Scrubbing."
-
Self-Validating Step: Before sealing the drum for vendor pickup, review the waste manifest. Verify that the contracted disposal facility is explicitly EPA-approved for the thermal destruction of per- and polyfluoroalkyl substances (PFAS) and fluorinated organics[6]. If the vendor cannot provide a Destruction and Removal Efficiency (DRE) certificate for fluorinated compounds, reject the pickup.
Emergency Spill & Exposure Response
In the event of a localized spill (e.g., powder dissemination or solvent solution spill in the fume hood), immediate containment is required to prevent aerosolization of the fluorinated powder.
Step 1: Isolation and PPE
-
Action: Evacuate the immediate 2-meter radius. Ensure the fume hood sash is lowered to maximize face velocity.
-
Action: Don double nitrile gloves, splash-proof safety goggles, and a P100 particulate respirator (if spilled outside a ventilated enclosure).
Step 2: Containment (The No-Sweep Rule)
-
Action: Do not dry-sweep the powder.
-
Causality: Dry sweeping generates friction and static electricity, which can act as an ignition source for the tetrazole ring[2].
-
Action: Lightly mist the spilled solid with a compatible, non-reactive solvent (e.g., isopropanol) to suppress dust formation.
Step 3: Collection and Decontamination
-
Action: Use a non-sparking tool (e.g., Teflon or plastic scoop) to transfer the dampened material into an HDPE hazardous waste container.
-
Action: Wash the affected surface with an alkaline detergent solution, followed by a thorough deionized (DI) water rinse.
-
Self-Validating Step: After decontamination, wipe the surface with a pH test strip moistened with DI water. A pH reading of 6.5–7.5 validates that no acidic fluorinated degradation products or residual compound remain on the surface.
References
-
Title: Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances Source: U.S. Environmental Protection Agency (EPA) URL: [Link]
-
Title: General technical guidelines on the environmentally sound management of wastes consisting of, containing or contaminated with persistent organic pollutants (POPs) Source: Basel Convention URL: [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
